Aripiprazole-d8
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i11D2,12D2,13D2,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUORZQYGODEFX-FUEQIQQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(CCC(=O)N3)C=C2)([2H])[2H])([2H])[2H])C4=C(C(=CC=C4)Cl)Cl)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648854 | |
| Record name | 7-{4-[4-(2,3-Dichlorophenyl)(~2~H_8_)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089115-06-9 | |
| Record name | 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl-2,2,3,3,5,5,6,6-d8]butoxy]-3,4-dihydro-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1089115-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-{4-[4-(2,3-Dichlorophenyl)(~2~H_8_)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Properties of Aripiprazole-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and properties of Aripiprazole-d8, a deuterated analog of the atypical antipsychotic drug Aripiprazole. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical, spectroscopic, and pharmacological characteristics.
Chemical Structure and Identification
This compound is a synthetic, deuterated version of Aripiprazole where eight hydrogen atoms on the butoxy chain have been replaced with deuterium. This isotopic labeling is primarily for use as an internal standard in pharmacokinetic studies and other quantitative analyses.
The chemical structure of Aripiprazole is characterized as a quinolinone derivative.[1] It is specifically an N-arylpiperazine substituted with a 4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butyl group at one nitrogen of the piperazine ring and a 2,3-dichlorophenyl group at the other.[1] The IUPAC name for Aripiprazole is 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one.[1]
For this compound, the deuteration occurs on the butyl chain connecting the piperazine and quinolinone moieties. The formal name is 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy-1,1,2,2,3,3,4,4-d8]-3,4-dihydro-2(1H)-quinolinone.
Aripiprazole: Cl-C6H3-N1(C4H8)N1-C4H8-O-C9H8NO
This compound: Cl-C6H3-N1(C4H8)N1-C4D8-O-C9H8NO
Physicochemical Properties
The introduction of deuterium atoms results in a slight increase in the molecular weight of this compound compared to its non-deuterated counterpart. Other physicochemical properties are generally expected to be very similar.
| Property | Aripiprazole | This compound |
| Molecular Formula | C23H27Cl2N3O2[2] | C23H19D8Cl2N3O2 |
| Molecular Weight | 448.39 g/mol | 456.4 g/mol [3] |
| CAS Number | 129722-12-9[2] | 1089115-04-7[3] |
| Melting Point | 139 °C[2] | 123-126 °C (Predicted)[4] |
| Boiling Point | 646.2 °C (Predicted)[5] | 646.2 °C at 760 mmHg (Predicted)[4] |
| Solubility | Poorly soluble in water.[6] Soluble in organic solvents like ethanol, DMSO, and DMF.[7] | Soluble in DMF (30 mg/ml), DMSO (25 mg/ml), and Ethanol (1 mg/ml).[3] |
Experimental Protocols:
Solubility Determination (General Method): A standard method for determining the solubility of a compound like Aripiprazole involves adding an excess amount of the solid to a solvent of interest.[6] The mixture is then agitated (e.g., in an orbital shaker) at a controlled temperature until equilibrium is reached (typically 24-48 hours).[6] After reaching equilibrium, the suspension is filtered to remove any undissolved solid.[6] The concentration of the dissolved compound in the filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[6]
Melting Point Determination (General Method): Differential Scanning Calorimetry (DSC) is a common technique used to determine the melting point of crystalline solids like Aripiprazole. A small, precisely weighed sample is heated in a sealed pan at a controlled rate. The instrument measures the difference in heat flow between the sample and a reference pan as a function of temperature. The melting point is identified as the temperature at which an endothermic peak, corresponding to the phase transition from solid to liquid, is observed.
Spectroscopic Properties
Spectroscopic analysis is crucial for confirming the identity and purity of this compound.
Mass Spectrometry
Mass spectrometry is a key technique for confirming the isotopic enrichment of this compound.
| Compound | Method | Key Ions (m/z) |
| Aripiprazole | GC-MS | 306, 292, 218[7] |
| This compound | UPLC-MS/MS | 456.3 → 293.07[8] |
Experimental Protocol: UPLC-MS/MS for this compound in Plasma A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method can be used for the quantification of Aripiprazole and its deuterated internal standard, this compound, in plasma samples.[8] The analysis is typically performed on a C18 reversed-phase column. The mobile phase often consists of a gradient of an aqueous buffer (e.g., ammonium acetate/formic acid in water) and an organic solvent (e.g., methanol). Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. For this compound, the transition of the parent ion (m/z 456.3) to a specific product ion (m/z 293.07) is monitored for quantification.[8]
NMR Spectroscopy
¹H and ¹³C NMR are used to confirm the chemical structure. In this compound, the signals corresponding to the butoxy chain protons would be absent in the ¹H NMR spectrum.
¹H NMR Data for Aripiprazole (in CDCl₃):
-
1.65 - 1.85 ppm (m, 4H): Methylene protons of the butyl chain.
-
2.49 ppm (t, 2H): Methylene protons of the butyl chain.
-
2.51 ppm (t, 2H): Methylene protons of the quinolinone ring.
-
2.59 - 2.64 ppm (m, 4H): Piperazine ring protons.
-
2.89 ppm (t, 2H): Methylene protons of the quinolinone ring.
-
3.08 ppm (m, 4H): Piperazine ring protons.
-
3.97 ppm (t, 2H): Methylene protons of the butyl chain attached to oxygen.
-
6.32 - 7.17 ppm (m, 6H): Aromatic protons.
-
8.04 ppm (s, 1H): NH proton of the quinolinone ring.[9]
Experimental Protocol: NMR Spectroscopy (General Method) ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher). The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Key IR Absorption Bands for Aripiprazole (KBr pellet):
-
3196, 3108 cm⁻¹: N-H stretching vibrations.
-
2948, 2819 cm⁻¹: C-H stretching vibrations.
-
1675 cm⁻¹: C=O (amide) stretching vibration.
-
1274 cm⁻¹: C-O (ether) stretching vibration.[9]
Experimental Protocol: IR Spectroscopy (General Method) The IR spectrum is commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet, where a small amount of the compound is intimately mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used, where the sample is placed directly on a crystal surface.
Pharmacological Properties
The pharmacological profile of this compound is expected to be identical to that of Aripiprazole, as deuteration at non-metabolic sites generally does not alter the drug's mechanism of action or receptor binding affinities.
Mechanism of Action
Aripiprazole's efficacy in treating schizophrenia and other psychiatric disorders is thought to be mediated through a combination of partial agonist activity at dopamine D₂ and serotonin 5-HT₁ₐ receptors and antagonist activity at serotonin 5-HT₂ₐ receptors. This unique mechanism of action distinguishes it from other atypical antipsychotics.
Receptor Binding Affinity
Aripiprazole exhibits high affinity for several neurotransmitter receptors.
| Receptor | Binding Affinity (Ki, nM) |
| Dopamine D₂ | 0.34 |
| Dopamine D₃ | 0.8 |
| Serotonin 5-HT₁ₐ | 1.7 |
| Serotonin 5-HT₂ₐ | 3.4 |
Experimental Protocol: Receptor Binding Assay (General Method) Receptor binding assays are typically performed using cell membranes prepared from cells expressing the receptor of interest. A radiolabeled ligand with known affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound (Aripiprazole). After incubation, the bound and free radioligand are separated by filtration. The amount of radioactivity on the filters is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Metabolism
Aripiprazole is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and CYP2D6 through dehydrogenation, hydroxylation, and N-dealkylation. The major active metabolite is dehydro-aripiprazole. The deuteration in this compound is on the butoxy chain, which is not a primary site of metabolism. Therefore, its metabolic profile is expected to be very similar to that of Aripiprazole.
Conclusion
This compound is an essential tool for the quantitative bioanalysis of Aripiprazole. Its chemical and pharmacological properties are nearly identical to its non-deuterated counterpart, with the key difference being its increased molecular weight due to isotopic labeling. This guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing its key characteristics and providing an overview of relevant experimental methodologies.
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Detection and quantification of aripiprazole and its metabolite, dehydroaripiprazole, by gas chromatography-mass spectrometry in blood samples of psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: Aripiprazole spectral data [orgspectroscopyint.blogspot.com]
Synthesis and purification of Aripiprazole-d8
An In-depth Technical Guide to the Synthesis and Purification of Aripiprazole-d8
Introduction
This compound is the deuterium-labeled version of Aripiprazole, an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions. In pharmaceutical research and clinical analysis, this compound serves as a critical internal standard for the quantification of Aripiprazole in biological samples via mass spectrometry-based methods like LC-MS/MS.[1] The presence of deuterium atoms results in a higher mass, allowing it to be distinguished from the unlabeled drug while maintaining nearly identical chemical and chromatographic properties. This guide provides a detailed overview of the synthetic pathway and purification methods for this compound, intended for researchers, chemists, and professionals in drug development.
Overall Synthesis Pathway
The synthesis of this compound is generally achieved through a two-step process. The first step involves the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with a deuterated four-carbon linker. The resulting deuterated intermediate is then coupled with 1-(2,3-dichlorophenyl)piperazine to yield the final product.[1]
Caption: Overall workflow for the synthesis and purification of this compound.
Experimental Protocols
Step 1: Synthesis of 7-(4-Halobutoxy-d8)-3,4-dihydro-2(1H)-quinolinone
This initial step involves the etherification of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with a deuterated alkyl halide, typically 1,4-dibromobutane-d8 or 1,4-dichlorobutane-d8, in the presence of a base.[1][2]
Methodology: A procedure adapted from the synthesis of the non-deuterated analogue is as follows:
-
To a three-necked, round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, add 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1,4-dibromobutane-d8, potassium carbonate, and N,N-dimethylformamide (DMF).[3]
-
Heat the reaction mixture to 40-45 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
After the reaction is complete, cool the mixture to room temperature and pour it into water, stirring for 30 minutes.[3]
-
Extract the aqueous mixture with a suitable organic solvent such as chloroform or dichloromethane.[3]
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent by vacuum distillation to yield the crude intermediate product.[3]
| Parameter | Value/Condition | Source(s) |
| Starting Materials | 7-hydroxy-3,4-dihydro-2(1H)-quinolinone; 1,4-dibromobutane-d8 or 1,4-dichlorobutane-d8 | [1][2][3] |
| Solvent | N,N-dimethylformamide (DMF), Acetonitrile, Ethanol, or Tetrahydrofuran | [2][3] |
| Base | Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) | [2][3] |
| Temperature | 40 - 100 °C | [2][3] |
| Reaction Time | 1 - 6 hours | [2][3] |
| Typical Yield | ~80% (for non-deuterated analogue) | [3] |
Step 2: Synthesis of this compound
The final step is the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with the deuterated intermediate synthesized in Step 1.
Methodology:
-
Dissolve the deuterated intermediate 7-(4-halobutoxy-d8)-3,4-dihydro-2(1H)-quinolinone and 1-(2,3-dichlorophenyl)piperazine in a polar solvent such as acetonitrile.[2]
-
Add a base, such as potassium carbonate, to the mixture. A reaction accelerator like sodium iodide may also be added.[4]
-
Heat the mixture to reflux (approximately 80-100 °C) for 2-5 hours, preferably under a nitrogen atmosphere.[2][4]
-
Monitor the reaction to completion using TLC or HPLC.
-
Once complete, cool the reaction mixture. The crude this compound may precipitate upon cooling or after the addition of water.
-
Filter the precipitated solid, wash with water, and dry to obtain the crude product.[4]
| Parameter | Value/Condition | Source(s) |
| Starting Materials | 7-(4-halobutoxy-d8)-3,4-dihydro-2(1H)-quinolinone; 1-(2,3-dichlorophenyl)piperazine | [1][2] |
| Solvent | Acetonitrile, Ethanol, or 1,4-dioxane | [2][5] |
| Base | Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) | [2][5] |
| Molar Ratio (Intermediate:Piperazine:Base) | 1 : (1 - 1.8) : (1.5 - 3.0) | [2] |
| Temperature | 70 - 110 °C (Reflux) | [2] |
| Reaction Time | 2 - 6 hours | [2][5] |
| Overall Yield | 33.4% | [1] |
| Purity (Post-synthesis) | 99.93% | [1] |
Purification of this compound
High purity is essential for an internal standard. The primary method for purifying crude this compound is recrystallization, although column chromatography can also be used.[2] Recrystallization from a dual solvent system is often preferred for its efficiency and ability to yield high-purity crystalline material.[2]
Caption: A typical recrystallization workflow for the purification of this compound.
Recrystallization Protocol
Methodology:
-
Dissolve the crude this compound solid in a minimal amount of a suitable solvent, such as dichloromethane, with gentle heating if necessary.[2]
-
Once fully dissolved, slowly add an anti-solvent, such as n-hexane, to the solution with stirring until turbidity is observed.[2]
-
Allow the solution to cool slowly to room temperature and then potentially to 0-5 °C to maximize crystal formation.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold anti-solvent (n-hexane) to remove residual soluble impurities.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
| Parameter | Value/Condition | Source(s) |
| Purification Method | Recrystallization | [2] |
| Solvent System | Dichloromethane / n-Hexane | [2] |
| Final Purity | Up to 100% | [2] |
| Isotopic Abundance | >99% | [2] |
Summary of Analytical Data
The final product, this compound, is typically a white solid. Its identity and purity are confirmed using various analytical techniques.
| Property | Value | Source(s) |
| Chemical Name | 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy-d8]-3,4-dihydro-2(1H)-quinolinone | [1] |
| CAS Number | 1089115-04-7 | |
| Molecular Formula | C₂₃H₁₉D₈Cl₂N₃O₂ | |
| Molecular Weight | ~456.4 g/mol | |
| Purity Analysis | HPLC, LC-MS | [1][6][7][8] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₈) | |
| Appearance | White to off-white solid |
The synthesis and purification of this compound are well-established processes that can produce a high-purity internal standard suitable for rigorous quantitative analysis. The two-step synthesis, involving the initial formation of a deuterated butoxy-quinolinone intermediate followed by coupling with dichlorophenylpiperazine, is an efficient route. Subsequent purification, particularly through recrystallization, is crucial for achieving the high chemical and isotopic purity required for its application in regulated bioanalytical assays. The protocols and data presented in this guide offer a comprehensive technical resource for scientists involved in the synthesis, analysis, and use of this important analytical standard.
References
- 1. Efficient synthesis of deuterium labeled hydroxyzine and aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN108218771A - Deuterated Aripiprazole and its preparation method and application - Google Patents [patents.google.com]
- 3. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone | 129722-34-5 [chemicalbook.com]
- 4. PROCESS FOR PREPARING ARIPIPRAZOLE - Patent 1480953 [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
Aripiprazole-d8 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Aripiprazole-d8, a deuterated analog of the atypical antipsychotic Aripiprazole. This document is intended for use by researchers, scientists, and professionals in drug development, offering key data, experimental methodologies, and pathway visualizations to support advanced research and analysis.
Core Compound Data: this compound
This compound is a stable, isotopically labeled form of Aripiprazole, which serves as an invaluable tool in pharmacokinetic studies and clinical trials. Its primary application is as an internal standard for the quantification of Aripiprazole in biological samples using mass spectrometry. The deuterium labeling provides a distinct mass difference, allowing for precise differentiation between the analyte and the internal standard without altering the chemical properties significantly.
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Parameter | Value | References |
| CAS Number | 1089115-04-7 | [1][2][3][4][5][6] |
| Molecular Formula | C23H19D8Cl2N3O2 | [1][2][4][6] |
| Molecular Weight | 456.43 g/mol | [1][4][5][6][7] |
| Alternate CAS Number (unlabeled) | 129722-12-9 | [5][7][8] |
| Unlabeled Molecular Weight | 448.4 g/mol | [8] |
Experimental Protocols
The following section details a typical experimental protocol for the quantification of Aripiprazole in human plasma using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To determine the concentration of Aripiprazole in human plasma samples.
Materials and Reagents:
-
Aripiprazole reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of Aripiprazole and this compound in methanol.
-
Create a series of calibration standards by spiking blank human plasma with known concentrations of Aripiprazole.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation and SPE):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Condition an SPE cartridge with methanol followed by ultrapure water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with a water/methanol mixture.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient elution program optimized for separation of Aripiprazole.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the following transitions:
-
Aripiprazole: m/z 448.4 → 285.2
-
This compound: m/z 456.4 → 285.2
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both Aripiprazole and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of Aripiprazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
The following diagrams illustrate key aspects of Aripiprazole's pharmacology and the experimental workflow for its analysis.
References
- 1. This compound | CAS No- 1089115-04-7 | Simson Pharma Limited [simsonpharma.com]
- 2. caymanchem.com [caymanchem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound (butyl-d8) | LGC Standards [lgcstandards.com]
- 6. This compound | CAS No- 1089115-04-7 | Simson Pharma Limited [simsonpharma.com]
- 7. sussex-research.com [sussex-research.com]
- 8. caymanchem.com [caymanchem.com]
In-Depth Technical Guide: Isotopic Purity and Stability of Aripiprazole-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and stability of Aripiprazole-d8, a deuterated analog of the atypical antipsychotic Aripiprazole. This document is intended to serve as a resource for researchers and professionals in drug development and analytical chemistry, offering detailed methodologies for quality assessment and insights into the compound's stability profile.
Introduction to this compound
This compound is a stable isotope-labeled version of Aripiprazole where eight hydrogen atoms on the butoxy chain have been replaced with deuterium. This modification makes it an ideal internal standard for pharmacokinetic and metabolic studies of Aripiprazole, as it is chemically identical to the parent drug but can be distinguished by its mass in mass spectrometry (MS) based assays.[1][2] The precise location of the deuterium atoms on the butoxy chain minimizes the potential for back-exchange under physiological conditions, ensuring the stability of the label.
Isotopic and Chemical Purity
The utility of this compound as an internal standard is critically dependent on its isotopic and chemical purity. High isotopic purity ensures a strong and distinct mass signal, while high chemical purity prevents interference from other related substances.
Data on Isotopic and Chemical Purity
Quantitative data from various suppliers indicate high purity for commercially available this compound. Below is a summary of typical specifications.
| Parameter | Specification | Source |
|---|---|---|
| Isotopic Purity | ||
| Deuterated Forms (d1-d8) | ≥99% | [1] |
| Isotopic Enrichment (Atom % D) | 99 atom % D | |
| Chemical Purity (by HPLC) | >95% |
Table 1: Summary of Isotopic and Chemical Purity Specifications for this compound
While specific batch-to-batch isotopic distribution data is not always publicly available, a representative distribution for a highly enriched this compound lot is provided below for illustrative purposes. The distribution can be theoretically estimated using binomial expansion and is practically determined using high-resolution mass spectrometry.
| Isotopic Species | Mass Difference (Da) | Representative Abundance (%) |
|---|---|---|
| d0 (unlabeled) | 0 | < 0.1 |
| d1 | +1 | < 0.1 |
| d2 | +2 | < 0.1 |
| d3 | +3 | < 0.1 |
| d4 | +4 | < 0.1 |
| d5 | +5 | 0.1 - 0.5 |
| d6 | +6 | 0.5 - 2.0 |
| d7 | +7 | 5.0 - 15.0 |
| d8 | +8 | > 85.0 |
Table 2: Representative Isotopic Distribution of this compound
Stability Profile
The stability of this compound is crucial for its use as a reliable internal standard. While specific long-term and accelerated stability studies on this compound are not extensively published, forced degradation studies on the parent compound, Aripiprazole, provide valuable insights into its potential degradation pathways. The deuteration on the butoxy chain is not expected to significantly alter the chemical stability of the molecule.
Forced degradation studies conducted under ICH guidelines indicate that Aripiprazole is susceptible to degradation under oxidative and acidic conditions.
| Stress Condition | Reagents and Conditions | Observation |
|---|---|---|
| Acid Hydrolysis | 1 M HCl at ambient temperature | Degradation observed |
| Base Hydrolysis | 1 M NaOH at ambient temperature | Stable |
| Oxidative | 3% H2O2 at 25°C for 48 hours | Significant degradation, N-oxide formation confirmed |
| Thermal | 80°C and 90% relative humidity | Stable |
| Photolytic | 1.2 million lux hours and 200 W·h/m² UV | Stable |
Table 3: Summary of Forced Degradation Studies on Aripiprazole
Experimental Protocols
Detailed methodologies for the assessment of isotopic purity, chemical purity, and stability are outlined below.
Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
This method allows for the determination of the isotopic distribution of this compound.
Instrumentation:
-
Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Chromatographic Separation (Optional but Recommended): While direct infusion can be used, a short chromatographic run can help to separate any potential impurities.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan from m/z 400 to 500
-
Resolution: Set to a high resolution (e.g., >70,000) to resolve the isotopic peaks.
-
-
Data Analysis:
-
Extract the ion chromatograms for the protonated molecules of each isotopic species (d0 to d8).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopic species relative to the total area of all isotopic peaks.
-
Chemical Purity Assessment by HPLC
This method is used to determine the chemical purity of this compound and to quantify any impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of methanol, water, and orthophosphoric acid.
-
Elution: Isocratic
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Integrate the peak area of this compound and any impurity peaks.
-
Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components.
-
Forced Degradation Study
This protocol is adapted from studies on unlabeled Aripiprazole to assess the stability of this compound under stress conditions.
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.
-
Stress Conditions:
-
Acidic: Add 1 M HCl to the stock solution and keep at room temperature for 24-48 hours.
-
Basic: Add 1 M NaOH to the stock solution and keep at room temperature for 24-48 hours.
-
Oxidative: Add 3% H2O2 to the stock solution and keep at room temperature for 24-48 hours.
-
Thermal: Store the solid sample at 80°C/90% RH for 7 days.
-
Photolytic: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Analyze the stressed samples using the HPLC method described in section 4.2. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify any degradation products.
Visualizations
Aripiprazole Signaling Pathway
Aripiprazole's unique pharmacological profile is attributed to its activity at dopamine and serotonin receptors. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. This "dopamine-serotonin system stabilizer" activity is thought to underlie its therapeutic effects in schizophrenia and other psychiatric disorders.
Experimental Workflow for Purity Assessment
A systematic workflow is essential for the comprehensive assessment of both isotopic and chemical purity of this compound.
Forced Degradation Study Workflow
This workflow outlines the process for conducting a forced degradation study to assess the stability of this compound.
Conclusion
This compound is a high-purity, stable, deuterated internal standard essential for the accurate quantification of Aripiprazole in biological matrices. This guide has provided a summary of its key quality attributes, including isotopic and chemical purity, and stability. The detailed experimental protocols and workflows offer a practical framework for researchers and drug development professionals to perform their own assessments and ensure the quality and reliability of their analytical data. Further studies focusing on long-term and accelerated stability of this compound would be beneficial to further solidify its stability profile.
References
The Role of Aripiprazole-d8 as an Internal Standard in Bioanalytical Quantification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of aripiprazole-d8 as an internal standard in the quantitative bioanalysis of the atypical antipsychotic aripiprazole. Accurate measurement of therapeutic drug concentrations is paramount in clinical and research settings to ensure efficacy and patient safety. This document provides a comprehensive overview of the mechanism of action of aripiprazole, the principles of using a deuterated internal standard, and detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Aripiprazole: A Unique Pharmacological Profile
Aripiprazole is widely prescribed for the treatment of various psychiatric disorders, including schizophrenia, bipolar disorder, and major depressive disorder. Its therapeutic efficacy is attributed to a unique mechanism of action, primarily as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors[1][2]. This "dopamine-serotonin system stabilizer" activity modulates neurotransmission, alleviating symptoms of psychosis and mood disorders[1].
Signaling Pathways of Aripiprazole
The complex interaction of aripiprazole with multiple receptor systems highlights the importance of understanding its pharmacological effects. The following diagram illustrates the principal signaling pathways influenced by aripiprazole.
References
A Comprehensive Technical Guide to Aripiprazole-d8 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a core resource for researchers utilizing Aripiprazole-d8 in their studies. It provides a detailed overview of commercial suppliers, experimental protocols for its use as an internal standard, and a visualization of its pharmacological signaling pathways.
Commercial Suppliers of this compound
This compound is a deuterated analog of Aripiprazole, an atypical antipsychotic.[1] Its primary application in research is as an internal standard for the quantitative analysis of Aripiprazole in biological samples, owing to its similar chemical and physical properties but distinct mass.[2][3] Several commercial suppliers offer this compound for research purposes, each with varying product specifications. Below is a comparative summary of prominent suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Isotopic Enrichment | Available Formats & Sizes |
| Cerilliant (Sigma-Aldrich) | This compound solution | 1089115-04-7 | C₂₃D₈H₁₉Cl₂N₃O₂ | Certified Reference Material | Not specified | 100 µg/mL in acetonitrile (1 mL ampule) |
| Toronto Research Chemicals (TRC) | This compound | Not specified | C₂₃H₁₉D₈Cl₂N₃O₄ | Not specified | Not specified | 1 mg, 10 mg |
| Cayman Chemical | This compound | 1089115-04-7 | C₂₃H₁₉Cl₂D₈N₃O₂ | ≥98% | ≥99% deuterated forms (d1-d8) | 1 mg |
| Santa Cruz Biotechnology | This compound | 1089115-04-7 | C₂₃H₁₉D₈Cl₂N₃O₂ | Not specified | Not specified | 1 mg, 5 mg |
| LGC Standards | This compound (butyl-d8) | 1089115-06-9 | Not specified | min 98% Chemical Purity | 99 atom % D | 0.01 g, 0.05 g |
| Selleck Chemicals | Aripiprazole | Not specified | C₂₃H₂₇Cl₂N₃O₂ | >99% | Not applicable (non-deuterated) | Certificate of Analysis available |
| Synchemia | Aripiprazole | 129722-12-9 | C₂₃H₂₇Cl₂N₃O₂ | Above 95% | Not applicable (non-deuterated) | Certificate of Analysis available |
Experimental Protocol: Quantification of Aripiprazole in Human Plasma using this compound as an Internal Standard by LC-MS/MS
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Aripiprazole in human plasma, employing this compound as an internal standard. This method is crucial for pharmacokinetic and bioequivalence studies.
Materials and Reagents
-
Aripiprazole reference standard
-
This compound internal standard (IS)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized or Milli-Q)
-
Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether and ethyl acetate).[3][4]
Preparation of Stock and Working Solutions
-
Aripiprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve Aripiprazole in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Aripiprazole stock solution in 50% methanol to create calibration standards and quality control (QC) samples at various concentrations.
-
IS Working Solution: Dilute the this compound stock solution with 50% methanol to a final concentration of 50 ng/mL.
Sample Preparation
-
To 100 µL of plasma, add 50 µL of the IS working solution.[4]
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
To 200 µL of plasma, add the IS working solution.
-
Add a mixture of methyl tert-butyl ether and ethyl acetate.[3]
-
Vortex mix for 10 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
LC-MS/MS Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 50mm × 2.1mm, 1.7µm).[4]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with 0.1% formic acid or an ammonium formate buffer.[4]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Aripiprazole: Precursor ion (m/z) → Product ion (m/z) (e.g., 448.2 → 285.2)
-
This compound: Precursor ion (m/z) → Product ion (m/z) (e.g., 456.2 → 285.2)
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Aripiprazole to this compound against the concentration of the calibration standards.
-
Determine the concentration of Aripiprazole in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Signaling Pathway of Aripiprazole
Aripiprazole's therapeutic effects are primarily attributed to its partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and its antagonist activity at serotonin 5-HT2A receptors.[1] This unique mechanism of action contributes to its efficacy in treating a range of psychiatric disorders.
Caption: Aripiprazole's mechanism of action.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates the key steps involved in a typical pharmacokinetic study utilizing this compound as an internal standard.
References
Aripiprazole-d8: A Technical Guide to Safety and Handling for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data and handling precautions for Aripiprazole-d8, a deuterated analog of the atypical antipsychotic Aripiprazole. Given the limited specific safety data for the deuterated form, this guide incorporates information from its non-deuterated counterpart, Aripiprazole, to provide a comprehensive safety profile. This document is intended to support researchers and drug development professionals in the safe handling and use of this compound in a laboratory setting.
Compound Identification and Hazard Summary
This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses.[1] It is a quinolinone derivative, and its therapeutic effects are believed to be mediated through a combination of partial agonism at dopamine D2 and serotonin 5-HT1A receptors and antagonism at serotonin 5-HT2A receptors.[2]
Chemical Information:
| Identifier | Value |
| Chemical Name | 7-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy-1,1,2,2,3,3,4,4-d8)-3,4-dihydroquinolin-2(1H)-one |
| CAS Number | 1089115-04-7 |
| Molecular Formula | C23H19D8Cl2N3O2 |
| Molecular Weight | 456.4 g/mol |
Hazard Identification:
While specific hazard classifications for this compound are not widely available, the Safety Data Sheet for Aripiprazole indicates that it is considered a hazardous substance.[3] One supplier of this compound classifies it as "Acute Toxicity - Oral 3 H301 Toxic if swallowed".[4] Potential acute health effects include eye and skin irritation, respiratory tract irritation if inhaled, and harm if swallowed.[5]
Toxicological Data
Comprehensive toxicological data for this compound is limited. The information presented below is largely based on studies conducted on Aripiprazole. The toxicological profile of this compound is expected to be similar to that of Aripiprazole.
Acute Toxicity:
| Species | Route | LD50 | Reference |
| Rat | Oral | 953 mg/kg | [6] |
| Rat | Oral | ~700 - 950 mg/kg | [7] |
| Monkey | Oral | >2000 mg/kg | [7] |
Chronic Toxicity:
-
Retinal Degeneration: Aripiprazole produced retinal degeneration in rats in a 26-week chronic toxicity study at a dose of 60 mg/kg and in a 2-year carcinogenicity study at doses of 40 and 60 mg/kg.[7][8]
-
No Life-Threatening Toxicity: Aripiprazole did not cause any life-threatening toxicity when administered to rats at doses up to 60 mg/kg/day for 6 months or to monkeys at doses up to 75 mg/kg/day for 9 months.[7]
Reproductive and Developmental Toxicity:
-
In animal studies, Aripiprazole demonstrated developmental toxicity, including possible teratogenic effects in rats and rabbits.[7][8]
-
Aripiprazole did not impair fertility in reproductive toxicity studies.[7]
Genotoxicity:
-
Based on a full range of standard genotoxicity tests, Aripiprazole was considered non-genotoxic.[7]
Handling Precautions and Personal Protective Equipment
Proper handling and storage are crucial to ensure the safety of laboratory personnel.
Handling:
-
Handle in a well-ventilated place, preferably in a laboratory fume hood.[1][9]
-
Use non-sparking tools.[1]
-
Do not eat, drink, or smoke when using this product.[4]
-
Wash hands thoroughly after handling.[4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[9]
-
Skin Protection: Wear impervious, flame-resistant clothing and handle with gloves that have been inspected prior to use.[9]
-
Respiratory Protection: If engineering controls are insufficient, use a full-face supplied-air respirator.[9]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Recommended storage temperature is often refrigerated.[9]
Experimental Protocols: Representative In Vivo Acute Oral Toxicity Study
The following is a representative, non-GLP (Good Laboratory Practice) protocol for an acute oral toxicity study, based on general guidelines for in vivo toxicology testing.[10][11][12] A specific, validated protocol for this compound is not publicly available.
Objective: To determine the acute oral toxicity (and estimate the LD50) of this compound in a rodent model.
Materials:
-
This compound
-
Vehicle for administration (e.g., 0.5% methylcellulose)
-
Sprague-Dawley rats (young adults, both sexes)
-
Oral gavage needles
-
Standard laboratory animal housing and diet
Methodology:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least 5 days prior to dosing.
-
Dose Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations.
-
Dosing:
-
Divide animals into dose groups (e.g., 5 animals per sex per group).
-
Administer a single oral dose of this compound via gavage. Dose levels should be selected based on available data, with the aim of identifying a dose that causes mortality in some animals.
-
Include a control group that receives only the vehicle.
-
-
Observation:
-
Observe animals for clinical signs of toxicity immediately after dosing, at regular intervals on the first day, and at least once daily for 14 days.
-
Record body weights prior to dosing and at specified intervals throughout the study.
-
Note any changes in behavior, appearance, or physiological function.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Data Analysis: Analyze mortality data to estimate the LD50. Summarize clinical observations and body weight data.
Visualizations
Signaling Pathway of Aripiprazole
The therapeutic effects of Aripiprazole are primarily attributed to its unique interaction with dopamine and serotonin receptors. It acts as a partial agonist at the dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at the serotonin 5-HT2A receptor. This "dopamine-serotonin system stabilizer" activity modulates neuronal signaling, which is thought to be beneficial in conditions like schizophrenia and bipolar disorder.
Caption: Aripiprazole's mechanism of action at key neurotransmitter receptors.
General Workflow for Pharmaceutical Safety Assessment
The safety assessment of a new chemical entity like this compound follows a structured workflow, from initial hazard identification to comprehensive risk characterization. This ensures that potential risks are identified and evaluated at each stage of development.
Caption: A generalized workflow for the safety assessment of a new pharmaceutical compound.
First Aid Measures
In case of exposure to this compound, the following first aid measures should be taken.[9]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][9]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor.[1][9]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1][9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[9]
Accidental Release and Disposal
Accidental Release:
-
Wear appropriate personal protective equipment.[9]
-
Avoid dust formation.[9]
-
Sweep up or vacuum up spillage and collect in a suitable container for disposal.[9]
-
Avoid discharge into drains, water courses, or onto the ground.[9]
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[9]
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.[9]
This guide is intended to provide a summary of the available safety information for this compound. It is not exhaustive, and users should always consult the most current Safety Data Sheet from their supplier before handling the material.
References
- 1. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fessgroup.co.uk [fessgroup.co.uk]
- 3. fiveable.me [fiveable.me]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pure.psu.edu [pure.psu.edu]
- 6. contractpharma.com [contractpharma.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Aripiprazole, A Drug that Displays Partial Agonism and Functional...: Ingenta Connect [ingentaconnect.com]
- 10. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Role of Aripiprazole-d8 in Pharmacokinetic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical role of Aripiprazole-d8, a deuterated analog of the atypical antipsychotic aripiprazole, in modern pharmacokinetic (PK) research. Its primary application as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for the accurate and precise quantification of aripiprazole and its active metabolite, dehydro-aripiprazole, in biological matrices. This precision is paramount in bioequivalence, drug-drug interaction, and therapeutic drug monitoring studies.
Introduction to Aripiprazole and the Need for a Robust Internal Standard
Aripiprazole is widely prescribed for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6, through dehydrogenation, hydroxylation, and N-dealkylation.[2][3][4] The main active metabolite, dehydro-aripiprazole, contributes significantly to the overall therapeutic effect and has a long elimination half-life, similar to the parent drug.[3][5]
Given the complexity of its metabolism and the potential for drug-drug interactions and pharmacogenetic variability (especially related to CYP2D6 polymorphisms), accurate measurement of aripiprazole and dehydro-aripiprazole concentrations in biological fluids like plasma is crucial for drug development and clinical management.[4][6]
Pharmacokinetic studies rely on robust bioanalytical methods to quantify drug concentrations over time. The use of an appropriate internal standard (IS) is a cornerstone of these methods, especially for LC-MS/MS. An ideal IS should mimic the analyte's behavior during sample preparation and analysis but be distinguishable by the detector. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte, ensuring it effectively compensates for variations in sample extraction, matrix effects, and instrument response.[7]
This compound as an Internal Standard in LC-MS/MS Methods
This compound is a synthetic version of aripiprazole where eight hydrogen atoms have been replaced with deuterium. This mass shift allows it to be distinguished from the unlabeled aripiprazole by a mass spectrometer, while its chemical behavior during sample processing and chromatographic separation is virtually identical.[7] This co-elution and similar ionization efficiency are critical for correcting analytical variability.
The primary advantages of using this compound include:
-
Correction for Matrix Effects: Biological matrices like plasma contain numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement. Since this compound is affected by these matrix effects in the same way as aripiprazole, the ratio of their signals remains constant, ensuring accurate quantification.
-
Compensation for Extraction Variability: During sample preparation steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), there can be minor variations in recovery. This compound accounts for these inconsistencies.
-
Improved Precision and Accuracy: By minimizing the impact of analytical variability, the use of a SIL-IS leads to higher precision and accuracy in the measurement of analyte concentrations, which is a regulatory requirement for bioanalytical method validation.
Experimental Protocols for Aripiprazole Quantification using this compound
The following sections outline typical experimental procedures for the quantification of aripiprazole in human plasma using this compound as an internal standard. These protocols are based on methodologies reported in peer-reviewed scientific literature.
The goal of sample preparation is to extract aripiprazole and this compound from the plasma matrix and remove interfering substances. Two common techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
3.1.1. Solid-Phase Extraction (SPE)
SPE is a highly effective technique for sample clean-up and is particularly adept at removing phospholipids, which are a major source of matrix effects.
-
Materials:
-
Protocol:
-
Sample Pre-treatment: A small volume of plasma (e.g., 100-200 µL) is aliquoted into a microcentrifuge tube.[2][6]
-
Addition of Internal Standard: A precise volume of this compound working solution is added to each plasma sample, followed by vortexing to ensure thorough mixing.
-
SPE Cartridge Conditioning: The SPE cartridges are conditioned according to the manufacturer's instructions, typically with methanol followed by an equilibration buffer.
-
Sample Loading: The pre-treated plasma samples are loaded onto the conditioned SPE cartridges.
-
Washing: The cartridges are washed with a solution (e.g., a low percentage of organic solvent in water) to remove hydrophilic impurities while retaining the analytes.
-
Elution: Aripiprazole and this compound are eluted from the cartridges using an appropriate organic solvent (e.g., methanol or an acetonitrile-based solution).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of the mobile phase for injection into the LC-MS/MS system.
-
3.1.2. Liquid-Liquid Extraction (LLE)
LLE is a simpler and often faster extraction method.
-
Materials:
-
Protocol:
-
Sample Aliquoting and IS Spiking: As with SPE, a known volume of plasma is mixed with the this compound internal standard.
-
pH Adjustment: An alkalinizing agent is added to the plasma to ensure aripiprazole is in its non-ionized form, facilitating its extraction into an organic solvent.
-
Extraction: The extraction solvent is added, and the mixture is vortexed vigorously to ensure efficient partitioning of the analytes into the organic phase.
-
Centrifugation: The sample is centrifuged to separate the aqueous and organic layers.
-
Supernatant Transfer: The organic supernatant containing the analytes is transferred to a clean tube.
-
Evaporation and Reconstitution: The organic solvent is evaporated, and the residue is reconstituted in the mobile phase.
-
The reconstituted samples are injected into an LC-MS/MS system for separation and quantification.
-
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 column is typically used (e.g., Acquity UPLC BEH C18, ACE C18-PFP).[2][6][9]
-
Mobile Phase: A gradient or isocratic elution is performed using a mixture of an aqueous component (e.g., 10mM ammonium formate) and an organic component (e.g., methanol or acetonitrile).[2][9]
-
Flow Rate: Typical flow rates range from 0.4 to 0.6 mL/min.[6][10]
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.[10]
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used.[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for aripiprazole, dehydro-aripiprazole, and this compound.[9][10]
-
Data Presentation: Method Validation and Pharmacokinetic Parameters
The following tables summarize typical quantitative data from method validation and pharmacokinetic studies that utilize this compound as an internal standard.
Table 1: Representative LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Aripiprazole | 448.2 | 285.2 | [10] |
| Dehydro-aripiprazole | 446.0 | 285.2 | [10] |
| This compound (IS) | 456.3 | 293.1 | [10] |
Table 2: Summary of Bioanalytical Method Validation Parameters
| Parameter | Aripiprazole | Dehydro-aripiprazole | Reference |
| Linearity Range (ng/mL) | 0.18 - 110 | 0.35 - 100 | [6] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.18 | 0.35 | [6] |
| Intra-day Precision (%CV) | ≤ 4.8% | Within acceptable limits | [5] |
| Inter-day Precision (%CV) | ≤ 4.8% | Within acceptable limits | [5] |
| Accuracy (% Bias) | Within ±15% | Within ±15% | [6] |
| Mean Extraction Recovery | >96% | ~85% | [5][11] |
Table 3: Example Pharmacokinetic Parameters from a Bioequivalence Study of a 10 mg Aripiprazole Formulation in Healthy Volunteers
| Parameter | Formulation A (Test) | Formulation B (Reference) | Reference |
| Cmax (ng/mL) | 55 ± 10 | 48 ± 13 | [8] |
| AUC₀₋₇₂ (h·ng/mL) | 1857 ± 377 | 1745 ± 405 | [8] |
| Tmax (h) (median) | 2.0 | 3.0 | [8] |
Data are presented as mean ± standard deviation, except for Tmax which is the median.
Visualizations of Key Processes
The following diagrams illustrate the metabolic pathway of aripiprazole and a typical experimental workflow for a pharmacokinetic study using this compound.
Caption: Metabolic pathway of aripiprazole.
Caption: Bioanalytical workflow for aripiprazole PK studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effective phospholipids removing microelution-solid phase extraction LC-MS/MS method for simultaneous plasma quantification of aripiprazole and dehydro-aripiprazole: Application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. akjournals.com [akjournals.com]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. Efficient synthesis of deuterium labeled hydroxyzine and aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting the Certificate of Analysis for Aripiprazole-d8: A Technical Guide
Introduction
Aripiprazole-d8 is the deuterated form of Aripiprazole, an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. In research and drug development, particularly in pharmacokinetic studies and bioanalytical assays, this compound serves as a critical internal standard for the quantification of Aripiprazole using methods like liquid chromatography-mass spectrometry (LC-MS).[1][2][3] A Certificate of Analysis (CoA) is a formal document that provides verified data on the quality and purity of a specific batch of a substance.[4][5][6] For researchers, scientists, and drug development professionals, the ability to accurately interpret a CoA is paramount to ensuring the validity and reproducibility of experimental results.
This technical guide provides an in-depth look at a typical Certificate of Analysis for this compound, detailing the significance of each data point, the methodologies behind the analyses, and visual workflows to contextualize the processes.
Understanding the Certificate of Analysis (CoA)
A CoA is a guarantee of quality, providing a comprehensive summary of the tests performed on a specific lot of a chemical standard.[4][5] It confirms the identity, purity, and other critical characteristics of the material, ensuring it meets the required specifications for its intended use.[7]
This compound: A Representative Certificate of Analysis
Below is a synthesized example of a Certificate of Analysis for this compound, summarizing typical data points found for such a reference standard.
Table 1: Product Identification and Chemical Properties
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 1089115-04-7[1][8] |
| Chemical Formula | C₂₃H₁₉Cl₂D₈N₃O₂[1] |
| Molecular Weight | 456.4 g/mol [1][9] |
| Chemical Name | 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy-1,1,2,2,3,3,4,4-d₈]-3,4-dihydro-2(1H)-quinolinone[1] |
| Structure | 7-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy)-3,4-dihydro-2(1H)-quinolinone[9] |
Table 2: Analytical Test Results
| Test | Method | Specification | Result |
| Appearance | Visual | White to Off-White Solid | Conforms |
| Purity (HPLC) | HPLC-UV at 254 nm | ≥98.0% | 99.5% |
| Identity | ¹H-NMR | Conforms to Structure | Conforms |
| Identity | Mass Spectrometry | Conforms to Mass | Conforms |
| Isotopic Purity | Mass Spectrometry | ≥99% Deuterated Forms (d₁-d₈) | Conforms |
| Deuterium Incorporation | Mass Spectrometry | ≥98 atom % D | 99.2 atom % D |
| Water Content | Karl Fischer | ≤0.5% | 0.15% |
| Residual Solvents | GC-MS | Conforms to USP <467> | Conforms |
Experimental Protocols
Detailed methodologies are crucial for understanding how the data presented in the CoA was generated. Below are protocols for the key experiments cited.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to separate this compound from any potential impurities and quantify its purity.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][11]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like ammonium acetate or phosphate buffer). A common mobile phase is a mixture of acetonitrile and sodium acetate buffer.[10]
-
Detection: UV detection at 254 nm.[10]
-
Procedure:
-
A standard solution of this compound is prepared in a suitable diluent at a known concentration.
-
The solution is injected into the HPLC system.
-
The chromatogram is recorded, showing a major peak for this compound and any minor peaks for impurities.
-
The area of the this compound peak is compared to the total area of all peaks to calculate the purity as a percentage.
-
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry confirms the molecular weight of the compound and assesses the level of deuterium incorporation.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common.
-
Procedure:
-
A dilute solution of the sample is introduced into the mass spectrometer.
-
The instrument measures the mass-to-charge ratio (m/z) of the resulting ions.
-
Identity Confirmation: The observed molecular ion peak should correspond to the calculated molecular weight of this compound.
-
Isotopic Purity: The mass spectrum will show a distribution of ions corresponding to molecules with varying numbers of deuterium atoms (d₀ to d₈). The relative intensities of these peaks are used to calculate the percentage of deuterated forms and the overall deuterium incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR (Proton NMR) is used to confirm the chemical structure of the molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: A deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, is used to dissolve the sample.
-
Procedure:
-
The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer.
-
The resulting ¹H-NMR spectrum is analyzed for chemical shifts, signal integrations, and coupling patterns.
-
The spectrum should be consistent with the known structure of Aripiprazole. For this compound, the absence of proton signals at the deuterated positions confirms successful labeling.[13][14]
-
Visualizations: Workflows and Pathways
Certificate of Analysis Generation Workflow
The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a chemical standard like this compound.
Caption: Workflow for generating a Certificate of Analysis.
Simplified Signaling Pathway of Aripiprazole
This diagram illustrates the primary mechanism of action of Aripiprazole. This compound is used as an internal standard to accurately measure the concentration of the active drug during analysis.
Caption: Simplified mechanism of action of Aripiprazole.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenomenex.com [phenomenex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scribd.com [scribd.com]
- 7. euroreference.anses.fr [euroreference.anses.fr]
- 8. chemwhat.com [chemwhat.com]
- 9. 7-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy)-3,4-dihydro-2(1H)-quinolinone | C23H27Cl2N3O2 | CID 25145107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. ijarmps.org [ijarmps.org]
- 12. A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: Aripiprazole spectral data [orgspectroscopyint.blogspot.com]
Methodological & Application
Application Notes and Protocols for the Bioanalysis of Aripiprazole using Aripiprazole-d8 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Accurate and reliable quantification of aripiprazole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.
The use of a stable isotope-labeled internal standard, such as aripiprazole-d8, is best practice in quantitative LC-MS/MS bioanalysis. Deuterated internal standards are chemically identical to the analyte and exhibit similar ionization efficiency and chromatographic behavior. This allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise results. This document provides detailed application notes and protocols for the bioanalysis of aripiprazole in plasma using this compound as an internal standard.
Mechanism of Action of Aripiprazole
Aripiprazole's therapeutic effects are thought to be mediated through a combination of partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. This unique pharmacological profile leads to a modulation of dopaminergic and serotonergic activity in the central nervous system.
Figure 1: Aripiprazole's primary mechanism of action.
Quantitative Data Summary
The following tables summarize the validation parameters from various published LC-MS/MS methods for the quantification of aripiprazole using this compound as an internal standard.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| 2 - 1025 | 2.02 | [1][2] |
| 0.5 - 50 | 0.5 | [3] |
| 25 - 1500 | 25 | |
| 0.1 - 100 | 0.1 | [4] |
Table 2: Precision and Accuracy
| QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| LQC, MQC, HQC | ≤ 4.8 | ≤ 4.8 | Not Reported | Not Reported | [5] |
| 0.5, 5, 40 | < 15 | < 15 | 85 - 115 | 85 - 115 | [3] |
| 50, 500, 1200 | < 15 | < 15 | 85 - 115 | 85 - 115 | |
| 0.3, 5, 75 | ≤ 4.8 | ≤ 4.8 | 97.3 - 102.3 | 98.7 - 101.3 | [5] |
Table 3: Recovery and Matrix Effect
| QC Level (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) | Reference |
| LQC, MQC, HQC | > 96 | Not Reported | [5] |
| 0.5, 5, 40 | Stable and Reproducible | Not explicitly quantified | [3] |
| 50, 500, 1200 | Not Reported | Within acceptable limits | |
| 0.3, 5, 75 | > 96 | Not explicitly quantified | [5] |
Experimental Protocols
The following are generalized protocols based on common methodologies cited in the literature. Researchers should optimize these protocols for their specific instrumentation and laboratory conditions.
Experimental Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. Study on Rapid Determination of Aripiprazole in Plasma by LC-ESI-MS/MS and Its Clinical Application [journal11.magtechjournal.com]
- 3. Towards Precision Medicine in Clinical Practice: Alinity C vs. UHPLC-MS/MS in Plasma Aripiprazole Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Quantitative Analysis of Aripiprazole Using Aripiprazole-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Accurate quantification of aripiprazole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as aripiprazole-d8, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing and instrument response.
This document provides a detailed protocol for the quantitative analysis of aripiprazole in human plasma using this compound as an internal standard. The methodology is based on established and validated LC-MS/MS methods.
Experimental Protocols
Materials and Reagents
-
Aripiprazole reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium formate
-
Human plasma (K2EDTA)
-
Deionized water
-
Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X) or liquid-liquid extraction (LLE) solvents (e.g., ethyl acetate, dichloromethane)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: ACQUITY UPLC BEH C18 (2.1 × 50.0 mm, 1.7 μm) or equivalent
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve aripiprazole and this compound in methanol to obtain individual stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the aripiprazole stock solution with a 50:50 mixture of methanol and water to create working standard solutions for the calibration curve and quality control (QC) samples.
-
-
Internal Standard Working Solution (e.g., 10 mg/L):
-
Dilute the this compound stock solution with methanol to achieve the desired concentration.
-
Sample Preparation
-
Conditioning: Condition the SPE cartridges with methanol followed by deionized water.
-
Loading: To 100 µL of human plasma, add the this compound internal standard. Vortex and load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute aripiprazole and this compound from the cartridge using an appropriate elution solvent (e.g., methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
To a plasma sample, add the this compound internal standard.
-
Add an extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane).
-
Vortex to mix and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
To 200 µL of plasma, add 600 µL of acetonitrile.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatographic Separation:
-
Column: ACQUITY UPLC BEH C18 (2.1 × 50.0 mm, 1.7 μm)
-
Mobile Phase: A gradient or isocratic elution using a mixture of methanol and 10 mM ammonium formate. A common mobile phase composition is methanol:10mM ammonium formate (85:15, v/v).
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Aripiprazole: m/z 448.2 → 285.2
-
This compound: m/z 456.3 → 293.07
-
-
Data Presentation
Table 1: LC-MS/MS Method Parameters for Aripiprazole Quantification
| Parameter | Condition | Reference |
| Liquid Chromatography | ||
| Column | ACQUITY UPLC BEH C18 (2.1 x 50.0 mm, 1.7 µm) | |
| Mobile Phase | Methanol: 10 mM Ammonium Formate (85:15, v/v) | |
| Flow Rate | 0.6 mL/min | |
| Column Temperature | 40°C | |
| Injection Volume | 5 µL | |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| MRM Transition (Aripiprazole) | m/z 448.2 → 285.2 | |
| MRM Transition (this compound) | m/z 456.3 → 293.07 |
Table 2: Summary of Validation Data for Aripiprazole Quantification
| Parameter | Result | Reference |
| Linearity Range | 25–1000 ng/mL | |
| Correlation Coefficient (R²) | 0.998 | |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | |
| Intra-day Precision (CV%) | 2.5 - 9.0% | |
| Inter-day Precision (CV%) | 2.5 - 9.0% | |
| Intra-day Accuracy (RE%) | 1.3 - 3.5% | |
| Inter-day Accuracy (RE%) | 1.3 - 3.5% | |
| Extraction Recovery | 75.8 - 84.1% |
Visualizations
Caption: Workflow for the quantitative analysis of aripiprazole.
Caption: Metabolic pathway of aripiprazole.
Application Note and Protocol: Aripiprazole-d8 as an Internal Standard for Plasma Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the utilization of aripiprazole-d8 as an internal standard in the quantitative analysis of aripiprazole in human plasma samples. The methodologies outlined are primarily based on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective technique for bioanalytical applications.
Introduction
Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Therapeutic drug monitoring of aripiprazole is crucial to optimize treatment efficacy and minimize adverse effects. Accurate and precise quantification of aripiprazole in plasma is essential for pharmacokinetic studies, bioequivalence trials, and personalized medicine. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for variability in sample preparation and instrument response, thereby ensuring the reliability of the analytical results. This compound is an ideal internal standard as it shares similar physicochemical properties with the analyte, aripiprazole, and co-elutes chromatographically, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated UPLC-MS/MS methods for the analysis of aripiprazole in human plasma using this compound as an internal standard.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] |
| LC System | Acquity UPLC | ACQUITY UHPLC | UPLC |
| Column | Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | ACQUITY UHPLC BEH C18 (2.1 × 50.0 mm, 1.7 μm) | UPLC BEH C18 |
| Mobile Phase | Methanol: 10mM Ammonium Formate (85:15, v/v) | - | Acetonitrile: 0.1% Formic Acid in Water (70:30, v/v) |
| Flow Rate | - | 0.6 mL/min | - |
| Injection Volume | - | 5 µL | - |
| Column Temp. | - | 40 °C | - |
| MS System | - | Xevo TQD Triple Quadrupole | - |
| Ionization Mode | Positive Ion Electrospray (ESI+) | Positive ESI | Positive ESI |
| MRM Transition (Aripiprazole) | - | m/z 448.2 → 285.2 | m/z 448.35 → 285.09 |
| MRM Transition (this compound) | - | m/z 456.3 → 293.07 | m/z 456.2 → 293.2 |
Table 2: Method Validation Parameters
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] |
| Linearity Range (ng/mL) | 0.05 - 80 | 25 - 1000 | 2 - 1025 |
| Correlation Coefficient (r²) | - | 0.998 | 0.99951 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.05 | 25 | 2.02 |
| Mean Extraction Recovery | > 96% | - | - |
| Intra-batch Precision (% CV) | 1.20 - 3.72 | - | - |
| Inter-batch Precision (% CV) | 1.20 - 3.72 | - | - |
| Intra-batch Accuracy (%) | 97.4 - 101.9 | - | - |
| Inter-batch Accuracy (%) | 97.4 - 101.9 | - | - |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the analysis of aripiprazole in plasma using this compound as an internal standard.
Protocol 1: Plasma Sample Preparation (Solid-Phase Extraction)[1]
-
Spiking: To 100 µL of human plasma, add the appropriate volume of aripiprazole standard solutions and a fixed amount of this compound internal standard solution.
-
Vortexing: Vortex the samples to ensure homogeneity.
-
Conditioning: Condition a Phenomenex Strata-X (30 mg, 1 cc) solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water followed by 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the UPLC-MS/MS system.
Protocol 2: Plasma Sample Preparation (Protein Precipitation)[2]
-
Sample Aliquoting: Take 200 µL of the plasma sample containing aripiprazole and this compound.
-
Precipitation: Add 600 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex-mix the sample for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 3500 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 500 µL of the resulting supernatant to a clean tube or vial for analysis.
-
Injection: Inject a portion of the supernatant into the UHPLC-MS/MS system.
Protocol 3: UPLC-MS/MS Analysis
This protocol is a generalized procedure based on the cited methods. Specific parameters should be optimized in the user's laboratory.
-
LC System: An Acquity UPLC or equivalent system.
-
Column: Acquity UPLC BEH C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 10mM ammonium formate or 0.1% formic acid in water).
-
Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Operate in the positive ion mode (ESI+).
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor the transitions for aripiprazole and this compound. The specific m/z transitions are provided in Table 1.
-
Data Acquisition and Processing: Use appropriate software to acquire and process the data to determine the peak area ratios of the analyte to the internal standard for quantification.
Visualizations
Aripiprazole's Primary Signaling Mechanism
Caption: Aripiprazole's multi-receptor binding profile.
Experimental Workflow for Plasma Sample Analysis
References
- 1. SPE-UPLC-MS/MS method for sensitive and rapid determination of aripiprazole in human plasma to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Towards Precision Medicine in Clinical Practice: Alinity C vs. UHPLC-MS/MS in Plasma Aripiprazole Determination | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
Application Note: Preparation of Aripiprazole-d8 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and handling of Aripiprazole-d8 stock solutions for research and development applications.
Introduction
This compound is a deuterated analog of Aripiprazole, an atypical antipsychotic medication. It is commonly used as an internal standard in pharmacokinetic and metabolic studies for the quantification of Aripiprazole in biological samples using mass spectrometry.[1][2] Accurate preparation of a stock solution is critical for obtaining reliable and reproducible experimental results. This protocol outlines the necessary steps and precautions for preparing this compound stock solutions.
Materials and Equipment
-
This compound (solid powder)
-
High-purity solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate personal protective equipment (PPE): safety glasses, gloves, lab coat
Quantitative Data Summary
The solubility and recommended storage conditions for this compound are summarized in the table below. This data is crucial for selecting the appropriate solvent and ensuring the stability of the stock solution.
| Parameter | Value | Reference |
| Solubility | ||
| Dimethylformamide (DMF) | 30 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL | [1][3] |
| Ethanol | 1 mg/mL | [1][3] |
| DMF:PBS (pH 7.2) (1:1) | 0.12 mg/mL | [1] |
| Storage Conditions | ||
| Solid Form | -20°C | [3] |
| Stock Solution (in organic solvent) | -20°C for up to 1 month, -80°C for up to 6 months (protect from light, stored under nitrogen for dehydro this compound) | [4] |
| Aqueous Solution | Not recommended for storage more than one day. | [3] |
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 1 mg/mL this compound stock solution in DMSO. The concentration can be adjusted based on experimental needs, ensuring it does not exceed the solvent's solubility limit.
4.1. Preparation Steps:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the powder.
-
Dissolution:
-
Transfer the weighed this compound powder into a clean, dry volumetric flask.
-
Add a portion of the selected solvent (e.g., DMSO) to the flask, approximately half of the final desired volume.
-
Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
Final Volume Adjustment: Once the solid is completely dissolved, add the solvent to the flask to reach the final desired volume.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] For enhanced stability, especially for sensitive analogs, storing under an inert gas like nitrogen is recommended.[4]
-
4.2. Preparation of Aqueous Working Solutions:
Aripiprazole and its deuterated analog are sparingly soluble in aqueous buffers.[3] To prepare an aqueous working solution, first dissolve the compound in an organic solvent like DMF and then dilute with the aqueous buffer of choice.[3] It is important to note that aqueous solutions of Aripiprazole are not recommended to be stored for more than one day.[3]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of an this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.[5][6][7]
Stability and Reactivity
This compound is generally stable under recommended storage conditions.[5][8] Avoid contact with strong oxidizing agents.[6][7] Hazardous decomposition products may include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride under fire conditions.[6]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound (Butyl-d8) | 1089115-04-7 [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Page loading... [wap.guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometric Detection of Aripiprazole-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Therapeutic drug monitoring of aripiprazole is crucial for optimizing dosage regimens and ensuring patient safety and efficacy. Aripiprazole-d8, a deuterated analog of aripiprazole, is the recommended internal standard for its quantitative analysis by mass spectrometry due to its similar chemical properties and distinct mass-to-charge ratio. This document provides detailed application notes and protocols for the detection and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the key mass spectrometry and liquid chromatography parameters for the detection of this compound. These parameters are compiled from various validated methods and serve as a strong starting point for method development and validation in your laboratory.
Table 1: Mass Spectrometry Parameters for this compound
| Parameter | Value | Reference |
| Parent Ion (Q1) m/z | 456.2 | [1] |
| Product Ion (Q3) m/z | 293.2 | [1] |
| Alternative Parent Ion (Q1) m/z | 456.3 | [2] |
| Alternative Product Ion (Q3) m/z | 293.07 | [2] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [3] |
Note: The slight variations in m/z values may be due to differences in instrumentation and calibration.
Table 2: Liquid Chromatography Parameters
| Parameter | Recommended Conditions | Alternative Conditions |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Phenyl-Hexyl column |
| Mobile Phase A | 0.1% Formic acid in Water | 5 mM Ammonium formate in Water |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min | Isocratic or Gradient Elution |
| Injection Volume | 5 - 20 µL | - |
| Column Temperature | 30 - 40 °C | - |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This protocol is a rapid and straightforward method for sample cleanup, suitable for many research applications.
-
To 100 µL of plasma or serum sample, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE offers a more thorough cleanup, removing more interferences and potentially improving sensitivity.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of plasma or serum, add 20 µL of this compound internal standard and 200 µL of 4% phosphoric acid in water.
-
Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in biological samples.
Caption: Experimental workflow for this compound detection.
Signaling Pathway of Aripiprazole
Aripiprazole's therapeutic effects are primarily attributed to its partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.[4][5][6] This unique pharmacological profile leads to a stabilization of dopaminergic and serotonergic neurotransmission.
Caption: Aripiprazole's primary signaling mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Aripiprazole-d8 for Metabolite Identification and Quantification Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions.[1][2] Its clinical efficacy is attributed to its unique pharmacological profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[3][4] The metabolism of aripiprazole is complex, primarily occurring in the liver via cytochrome P450 enzymes, leading to the formation of several metabolites.[4][5] The major active metabolite, dehydro-aripiprazole, exhibits a similar affinity for D2 receptors as the parent drug and contributes significantly to the overall therapeutic effect, representing about 40% of the parent drug exposure in plasma at steady state.[1][3]
Stable isotope-labeled compounds, such as Aripiprazole-d8, are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies.[6][7] this compound, a deuterated analog of aripiprazole, serves as an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[8][9] Its chemical and physical properties are nearly identical to aripiprazole, ensuring it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled parent drug by the mass spectrometer. This co-eluting internal standard is crucial for correcting variations in sample preparation and matrix effects, thereby ensuring accurate and precise quantification of aripiprazole and its metabolites.[8][10]
Aripiprazole Metabolic Pathway
Aripiprazole undergoes extensive metabolism through three primary biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation.[1][3] The key enzymes responsible for these transformations are CYP2D6 and CYP3A4.[2][4][5] Dehydrogenation, mediated by CYP3A4 and CYP2D6, leads to the formation of the principal active metabolite, dehydro-aripiprazole (OPC-14857).[1][2] Other significant metabolites, such as OPC-3373, are also formed and are frequently detected in urine.[11][12]
Quantitative Data Summary
The detection of aripiprazole and its metabolites can vary significantly depending on the biological matrix and the administered dose. OPC-3373 is the most consistently detected metabolite in urine, making it a reliable marker for compliance monitoring.[12][13]
Table 1: Detection Rates of Aripiprazole and Metabolites in Urine Samples
| Compound | Detection Rate in Urine Samples | Reference |
|---|---|---|
| Aripiprazole | 58% | [12][13] |
| Dehydro-aripiprazole | 39% | [12][13] |
Table 2: Example UPLC-MS/MS Parameters for Quantification
| Parameter | Value | Reference |
|---|---|---|
| Chromatography | ||
| Column | UPLC BEH C18 | [9] |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (70:30 v/v) | [9] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [9][11] |
| MRM Transition (Aripiprazole) | m/z 448.35 → 285.09 | [9] |
| MRM Transition (this compound, IS) | m/z 456.2 → 293.2 | [9] |
| Linear Range | 2 - 1025 ng/mL | [9] |
| Limit of Quantification (LOQ) | 2.02 ng/mL |[9] |
Experimental Protocols
Protocol 1: Quantification of Aripiprazole in Plasma using UPLC-MS/MS
This protocol describes a standard method for the extraction and quantification of aripiprazole from plasma samples using this compound as an internal standard.
1. Materials and Reagents:
-
Aripiprazole reference standard
-
This compound (Internal Standard)
-
Human plasma (or other biological matrix)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
2. Standard and Internal Standard Preparation:
-
Prepare a stock solution of Aripiprazole (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
From the stock solutions, prepare working solutions for calibration curves and quality controls by serial dilution in a 50:50 mixture of ACN and water.
-
Prepare an internal standard working solution (e.g., 100 ng/mL) in ACN.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.
-
Add 300 µL of the internal standard working solution in ACN to each tube.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
4. UPLC-MS/MS Analysis:
-
Column: UPLC BEH C18 (or equivalent).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient: Establish a suitable gradient to separate aripiprazole and its metabolites from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: ESI, positive mode.[9]
-
MRM Transitions: Monitor the transitions specified in Table 2 for aripiprazole and this compound. Additional transitions for dehydro-aripiprazole and other metabolites should be optimized.
5. Data Analysis:
-
Integrate the peak areas for both the analyte (aripiprazole) and the internal standard (this compound).
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of aripiprazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinPGx [clinpgx.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aripiprazole Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. nbinno.com [nbinno.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. calonmedical.com [calonmedical.com]
- 12. Quantitative levels of aripiprazole parent drug and metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative levels of aripiprazole parent drug and metabolites in urine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Aripiprazole Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and mitigate ion suppression during the analysis of aripiprazole using its deuterated internal standard, aripiprazole-d8, in liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in aripiprazole analysis?
A1: Ion suppression is a type of matrix effect where non-target components in a sample reduce the ionization efficiency of the analyte of interest, in this case, aripiprazole, in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][3] In bioanalytical studies involving complex matrices like plasma or serum, endogenous compounds such as phospholipids can co-elute with aripiprazole and cause significant ion suppression.[4][5]
Q2: How does this compound, as a deuterated internal standard, help in preventing issues related to ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard.[6] Ideally, it has nearly identical chemical and physical properties to aripiprazole and should co-elute during chromatographic separation.[6][7] By co-eluting, both aripiprazole and this compound experience the same degree of ion suppression from the sample matrix.[1] The analytical measurement is based on the ratio of the analyte signal to the internal standard signal. Since both are affected similarly, the ratio remains constant, thus compensating for the signal loss and allowing for accurate quantification.[1]
Q3: Can this compound completely eliminate inaccuracies due to ion suppression?
A3: While this compound is designed to compensate for ion suppression, it may not always be a perfect solution.[8] A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic separation between the deuterated standard and the non-labeled analyte.[8][9] If this separation occurs in a region of the chromatogram where ion suppression is variable, the analyte and the internal standard will be affected differently, leading to inaccurate results.[9][10] Therefore, it is crucial to verify the co-elution of aripiprazole and this compound during method development.
Q4: What are the common sources of ion suppression in bioanalytical methods for aripiprazole?
A4: Common sources of ion suppression in bioanalytical methods, particularly when using electrospray ionization (ESI), include:
-
Endogenous matrix components: Phospholipids, salts, and proteins from biological samples like plasma are major contributors.[4][5]
-
Exogenous compounds: Formulation agents (e.g., polysorbates), plasticizers from lab consumables, and mobile phase additives can also cause suppression.[3][11]
-
High concentrations of the analyte itself: At high concentrations, the analyte can saturate the ESI droplets, leading to a non-linear response and self-suppression.[2]
Troubleshooting Guides
Issue 1: Low signal intensity or high variability in aripiprazole peak area, even with this compound.
This issue may indicate significant ion suppression that is not being adequately corrected by the internal standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low aripiprazole signal.
Detailed Steps:
-
Identify Ion Suppression Zones: Perform a post-column infusion experiment by continuously infusing a solution of aripiprazole and this compound into the LC effluent while injecting a blank matrix extract.[2][4] Dips in the baseline signal indicate retention times where ion suppression occurs.[2]
-
Optimize Chromatography: If aripiprazole elutes within a suppression zone, modify the chromatographic conditions to shift its retention time.[1][2] This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different analytical column.[1] A study on aripiprazole found that a steep-gradient elution successfully moved the analyte away from a suppression zone observed between 0.5 and 2 minutes.[12][13][14]
-
Enhance Sample Preparation: Ineffective sample cleanup is a primary cause of ion suppression.[1][5] If protein precipitation is used, consider switching to more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering phospholipids and other matrix components.[1][4][5]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[2][15] However, this may also decrease the analyte signal, so this approach is a trade-off, particularly for trace analysis.[2]
Issue 2: Inconsistent ratio of aripiprazole to this compound across different sample lots.
This may suggest that the analyte and internal standard are experiencing different degrees of ion suppression, possibly due to a slight separation on the column.
Troubleshooting Workflow:
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. myadlm.org [myadlm.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. A liquid chromatography-electrospray ionization-tandem mass spectrometry method for quantitation of aripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. providiongroup.com [providiongroup.com]
Improving peak shape and resolution for Aripiprazole-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Aripiprazole-d8, focusing on improving peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing this compound?
A1: Peak tailing for basic compounds like this compound is often due to undesirable interactions between the analyte and residual silanols on the silica-based stationary phase of the HPLC column.[1] To mitigate this, consider adding an acidic modifier, such as 0.1-1% formic acid or trifluoroacetic acid, to the mobile phase to protonate the silanols and reduce secondary interactions.[1][2] Using a column with a less acidic packing material or one that is end-capped can also improve peak shape.
Q2: How can I improve the resolution between this compound and other components in my sample?
A2: To enhance resolution, you can adjust the mobile phase composition, such as the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.[3][4] Optimizing the pH of the mobile phase is also crucial; adjusting the pH to be at least two units away from the pKa of Aripiprazole can improve peak shape and separation.[1] Additionally, employing a gradient elution method instead of an isocratic one can help in separating closely eluting peaks.[2][5]
Q3: My this compound peak is showing fronting. What are the likely causes?
A3: Peak fronting can occur due to several factors, including injecting a large volume of a sample solvent that is significantly different in composition or pH from the mobile phase.[1] It is recommended to dissolve the sample in the mobile phase whenever possible.[1] If solubility is an issue, dissolve the sample in a compatible solvent first and then dilute it with the mobile phase.[1] Column overload is another potential cause, which can be addressed by reducing the injection volume or the sample concentration.[6]
Q4: I'm observing ghost peaks in my chromatogram. What could be the source?
A4: Ghost peaks can arise from contamination in the mobile phase, carryover from previous injections, or issues with the detector.[7] Ensure you are using high-purity HPLC-grade solvents and fresh mobile phase.[1] Implementing a needle wash step between injections can help minimize carryover. If the problem persists, cleaning the system and detector may be necessary.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
| Symptom | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Undesirable ion-exchange interaction with residual silanols.[1] | Add 0.1-1% acid (e.g., formic acid, trifluoroacetic acid) to the mobile phase.[1][2] Use a column with less residual silanols or an end-capped column.[1] |
| Column deterioration. | Replace the column.[1] | |
| Sample overload.[6] | Reduce the injection volume or sample concentration.[1][6] | |
| Poor Peak Shape (Fronting) | Sample solvent is significantly different from the mobile phase.[1] | Dissolve the sample in the mobile phase. If not possible, dissolve in a compatible solvent and then dilute with the mobile phase.[1] |
| Large injection volume.[1] | Reduce the injection volume.[1] | |
| Low Resolution | Inappropriate mobile phase composition. | Optimize the organic solvent to buffer ratio.[3][4] Adjust the pH of the mobile phase.[1] |
| Isocratic elution is not providing sufficient separation. | Switch to a gradient elution method.[2][5] | |
| Column has lost efficiency. | Replace the column.[1] | |
| Variable Retention Times | Fluctuations in temperature.[7] | Use a column oven to maintain a consistent temperature. |
| Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase. Use a buffer to maintain a stable pH.[6] | |
| Column equilibration is insufficient. | Allow adequate time for the column to equilibrate with the mobile phase before starting the analysis. |
Experimental Protocols
Below are examples of detailed methodologies for the analysis of Aripiprazole. These can be adapted for this compound.
Protocol 1: RP-HPLC Method for Aripiprazole [3]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of acetonitrile, methanol, and a buffer (e.g., 20mM ammonium acetate) in a ratio of 20:40:40 (v/v/v).[3][8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detection at 254 nm.[4]
-
Injection Volume: 20 µL.[8]
-
Sample Preparation: Dissolve the sample in the mobile phase.
Protocol 2: LC-MS/MS Method for Aripiprazole [5]
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Column: YMC ODS-AQ S (3 µm, 2.0 × 100 mm).[5]
-
Mobile Phase: An isocratic elution with 40% acetonitrile and 60% 0.1% formic acid in water.[5]
-
Flow Rate: 0.25 mL/min.[5]
-
Ionization: Electrospray Ionization (ESI) in positive mode.[5]
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) of the transition for Aripiprazole.
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Aripiprazole Analysis
| Parameter | Method 1 (RP-HPLC) | Method 2 (UPLC) | Method 3 (LC-MS/MS) | Method 4 (RP-HPLC) |
| Reference | [8] | [8] | [5] | [4] |
| Column | C8 (250x4.0 mm, 5 µm) | C8 (50x2.1mm, 1.7 µm) | YMC ODS-AQ S (100x2.0 mm, 3 µm) | Phenomenex Luna C18 (250x4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 20 mM Ammonium Acetate (90:10, v/v) | Acetonitrile: 20 mM Ammonium Acetate (90:10, v/v) | Acetonitrile: 0.1% Formic Acid in Water (40:60, v/v) | Acetonitrile: 20 mM Sodium Acetate buffer pH 4.5 (55:45, v/v) |
| Flow Rate | 1.0 mL/min | 0.250 mL/min | 0.25 mL/min | 1.0 mL/min |
| Detection | UV at 240 nm | UV at 240 nm | ESI-MS/MS | UV at 254 nm |
| Injection Volume | 20 µL | 5 µL | Not Specified | Not Specified |
| Analysis Time | 10.0 min | 3.0 min | 12.0 min | Not Specified |
Visualizations
Caption: Troubleshooting workflow for poor peak shape and resolution.
Caption: General experimental workflow for this compound analysis.
References
- 1. obrnutafaza.hr [obrnutafaza.hr]
- 2. researchgate.net [researchgate.net]
- 3. jipbs.com [jipbs.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. uhplcs.com [uhplcs.com]
- 8. A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aripiprazole-d8 Calibration Curve Troubleshooting
Welcome to the technical support center for Aripiprazole-d8. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the preparation and analysis of calibration curves using this compound as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for Aripiprazole and this compound in LC-MS/MS analysis?
A1: The commonly used mass transitions are:
Q2: What is a typical linear range for an Aripiprazole calibration curve?
A2: A linear calibration curve for Aripiprazole is often achieved over a concentration range of 25–1000 ng/mL.[1] Some methods have demonstrated linearity from 0.20 to 60.01 ng/mL.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: While specific stability data for this compound is not extensively detailed in the provided results, general best practices for deuterated internal standards involve storing stock solutions at -20°C or -80°C in a tightly sealed container to prevent solvent evaporation and degradation.
Q4: What type of analytical column is typically used for the separation of Aripiprazole?
A4: A C18 reversed-phase column is commonly used for the chromatographic separation of Aripiprazole.[1][2][3] Specifically, an ACQUITY UPLC BEH C18 column (2.1 × 50.0 mm, 1.7 μm) has been cited.[1]
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
My calibration curve for Aripiprazole with this compound as an internal standard is non-linear. What are the possible causes and how can I troubleshoot this?
A non-linear calibration curve can arise from several factors. The following decision tree and troubleshooting steps will guide you through the process of identifying and resolving the issue.
Troubleshooting Non-Linearity
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration Range | 1. Verify the linear range: The expected linear range for Aripiprazole is typically between 25-1000 ng/mL.[1] Ensure your calibration standards fall within a validated range. 2. Narrow the range: If non-linearity is observed at the high or low end, try preparing a new set of standards over a narrower concentration range. 3. Use weighted regression: If non-linearity persists, consider using a weighted linear regression (e.g., 1/x or 1/x²) during data processing. |
| Detector Saturation | 1. Examine the peak shape: At high concentrations, detector saturation can lead to flattened peak tops. 2. Dilute high standards: Prepare a dilution of the highest concentration standard and re-inject. If the diluted standard falls on the linear portion of the curve, detector saturation is likely the cause. 3. Adjust detector settings: If possible, adjust the detector settings (e.g., detector voltage) to accommodate the high concentration samples. |
| Internal Standard (IS) Issues | 1. Check IS response: The peak area of this compound should be consistent across all calibration standards. Significant variation can indicate problems with IS addition, stability, or ionization. 2. Verify IS concentration: Ensure the concentration of the this compound spiking solution is accurate. 3. Investigate IS stability: Aripiprazole can be susceptible to degradation under certain conditions.[4] Ensure the IS is stable in the solvents and matrix used. |
| Matrix Effects | 1. Perform a matrix effect study: Analyze a blank matrix sample and a neat standard at the same concentration. A significant difference in response indicates the presence of matrix effects. Matrix effects can cause ion suppression or enhancement, leading to non-linearity.[5][6][7] 2. Improve sample preparation: Employ more rigorous sample cleanup techniques such as solid-phase extraction (SPE) to remove interfering matrix components.[3][8] 3. Modify chromatography: Adjusting the chromatographic conditions to better separate Aripiprazole from co-eluting matrix components can mitigate matrix effects. |
| Sample Preparation Inaccuracy | 1. Review pipetting techniques: Ensure accurate and consistent pipetting of standards, internal standard, and solvents. 2. Optimize extraction procedure: Inconsistent recovery during liquid-liquid extraction (LLE) or SPE can introduce variability. Ensure the extraction method is robust and reproducible. 3. Check for solvent evaporation: Ensure complete and consistent evaporation of the solvent after extraction and before reconstitution. |
Issue 2: High Variability in Internal Standard Response
I am observing significant variability in the peak area of my this compound internal standard across my calibration curve and quality control samples. What should I investigate?
Inconsistent internal standard response is a critical issue that can compromise the accuracy and precision of your results. The following workflow will help you diagnose the root cause.
Troubleshooting IS Variability
| Potential Cause | Troubleshooting Steps |
| Inconsistent IS Addition | 1. Review pipetting: Ensure the pipette used for adding the internal standard is calibrated and used correctly. 2. Standardize the procedure: Add the internal standard at the same step in the sample preparation workflow for all samples. |
| IS Solution Instability | 1. Prepare fresh solution: Prepare a new this compound stock and working solution. Aripiprazole has known stability issues in certain conditions.[9][10] 2. Check for precipitation: Visually inspect the stock solution for any signs of precipitation, especially if stored at low temperatures. Aripiprazole has low aqueous solubility.[10][11] 3. Proper storage: Store the IS solution in a tightly sealed container at the recommended temperature to prevent evaporation. |
| Autosampler/Injector Issues | 1. Check for air bubbles: Ensure there are no air bubbles in the syringe or sample loop of the autosampler. 2. Perform injector maintenance: Clean the injector port and syringe. Check for leaks in the system. 3. Verify injection volume: Run a series of injections of a standard solution to check for injection precision. |
| Matrix Effects | 1. Evaluate matrix-to-matrix variability: Different lots of biological matrix can have varying levels of interfering components, leading to inconsistent ion suppression or enhancement of the internal standard. 2. Improve sample cleanup: As with non-linearity, a more effective sample preparation method like SPE can reduce the impact of matrix variability. |
Experimental Protocols
LC-MS/MS Method for Aripiprazole Quantification
This protocol is a general guideline based on published methods.[1][3] Optimization may be required for your specific instrumentation and application.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 50 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).
-
Add a protein precipitation agent (e.g., acetonitrile or methanol) and vortex.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase.
2. LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | ACQUITY UPLC BEH C18 (2.1 x 50.0 mm, 1.7 µm)[1][3] |
| Mobile Phase | A: 10mM Ammonium Formate in WaterB: Methanol[3] |
| Gradient | Isocratic or gradient elution depending on the separation requirements. |
| Flow Rate | 0.2 - 0.6 mL/min |
| Injection Volume | 5 µL[1] |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MS/MS Transitions | Aripiprazole: m/z 448.2 → 285.2this compound: m/z 456.3 → 293.07[1] |
Workflow for Aripiprazole Analysis
Aripiprazole Quantification Workflow
References
- 1. Towards Precision Medicine in Clinical Practice: Alinity C vs. UHPLC-MS/MS in Plasma Aripiprazole Determination [mdpi.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. phenomenex.com [phenomenex.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Bioanalysis: A Comparative Guide to Aripiprazole Quantification Using Aripiprazole-d8
For researchers, scientists, and drug development professionals, the precise and accurate quantification of aripiprazole in biological matrices is paramount for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The stable isotope-labeled internal standard, Aripiprazole-d8, has become the gold standard for achieving reliable results, primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides a comparative overview of validated analytical methods utilizing this compound, presenting key performance data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
The use of a deuterated internal standard like this compound is crucial as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing a more accurate and precise quantification of the target analyte.
Performance Comparison of Analytical Methods
The following tables summarize the key validation parameters of various LC-MS/MS methods for the quantification of aripiprazole using this compound as an internal standard in different biological matrices.
Table 1: Method Performance in Human Plasma
| Parameter | Method 1[1][2] | Method 2[3][4] | Method 3 |
| Linearity Range (ng/mL) | 0.1 - 50 | 0.10 - 100 | 0.5 - 100 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.10 | 0.5 |
| Intra-day Precision (%CV) | < 15% | ≤ 4.8% | < 14% |
| Inter-day Precision (%CV) | < 15% | ≤ 4.8% | < 14% |
| Accuracy (%) | 85 - 115% | Within ±15% of nominal | Better than 14% |
| Recovery (%) | Not Reported | > 96% | > 72% |
| Internal Standard | This compound | Propranolol (for comparison) | This compound |
Table 2: Method Performance in Urine and Serum
| Parameter | Urine Method[5][6] | Serum Method[7] |
| Linearity Range (ng/mL) | 5 - 5000 | 10 - 400 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5 | 10 |
| Intra-assay Precision (%CV) | < 11.0% | Not Reported |
| Inter-assay Precision (%CV) | < 11.0% | Not Reported |
| Accuracy (%) | Within 16.6% of target | Not Reported |
| Recovery (%) | Not Reported | 101% |
| Internal Standard | This compound | This compound |
Experimental Protocols
Below are detailed methodologies for a typical LC-MS/MS and a comparative HPLC method for aripiprazole quantification.
Protocol 1: LC-MS/MS Method for Aripiprazole in Human Plasma
This protocol is a synthesis of common practices found in the literature for the sensitive and selective quantification of aripiprazole in human plasma using this compound.[1][2][3]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of human plasma, add 50 µL of this compound internal standard solution (e.g., at 10 mg/L).[3]
-
Vortex mix for 1 minute.
-
Load the mixture onto a pre-conditioned solid-phase extraction cartridge (e.g., Phenomenex Strata-X).[1]
-
Wash the cartridge with an appropriate buffer (e.g., 25 mM Ammonium Formate, pH ~3.5).[7]
-
Elute the analyte and internal standard with an organic solvent mixture (e.g., 5% Ammonium Hydroxide in Acetonitrile/Methanol).[7]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions
-
LC System: UPLC or HPLC system.
-
Column: Acquity UPLC BEH C18 (50mm × 2.1mm, 1.7µm) or equivalent.[1]
-
Mobile Phase: Methanol: 10mM Ammonium Formate (85:15, v/v) with isocratic elution.[1]
-
Flow Rate: 0.250 mL/min.[8]
-
Injection Volume: 5 µL.[8]
-
Column Temperature: 40 °C.[7]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
Protocol 2: Comparative HPLC-UV Method
While less sensitive than LC-MS/MS, HPLC-UV methods are also used for aripiprazole quantification, particularly in pharmaceutical dosage forms. This method does not typically use a deuterated internal standard but provides a baseline for comparison.[8][9]
1. Sample Preparation
-
Prepare a stock solution of Aripiprazole in a suitable diluent (e.g., acetonitrile and water, 1:1).[8]
-
For plasma samples, a protein precipitation step followed by liquid-liquid extraction is common.[9]
2. Chromatographic Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: Phenomenex Luna C8 (250×4.6mm id, 5 μm particle size).[8]
-
Mobile Phase: Acetonitrile: 20 mM ammonium acetate (90:10, v/v).[8]
-
Flow Rate: 1.0 ml/min.[8]
-
Injection Volume: 20 μl.[8]
-
Detection Wavelength: 240 nm.[8]
Visualizing the Workflow
The following diagrams illustrate the key steps in the analytical method validation workflow.
Caption: LC-MS/MS analytical workflow for aripiprazole.
Caption: Key parameters for analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Towards Precision Medicine in Clinical Practice: Alinity C vs. UHPLC-MS/MS in Plasma Aripiprazole Determination [mdpi.com]
- 4. akjournals.com [akjournals.com]
- 5. calonmedical.com [calonmedical.com]
- 6. Quantitative levels of aripiprazole parent drug and metabolites in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phenomenex.com [phenomenex.com]
- 8. A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iajpb.org [iajpb.org]
A Comparative Guide to Internal Standards for Aripiprazole Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aripiprazole-d8 with other internal standards used in the bioanalysis of aripiprazole. The selection of an appropriate internal standard is critical for the accuracy and reliability of quantitative assays, particularly in complex biological matrices. This document presents supporting experimental data, detailed methodologies, and visual representations of key processes to aid in making an informed decision for your analytical needs.
The Gold Standard: this compound as a Stable Isotope-Labeled Internal Standard
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. This compound, a deuterated analog of aripiprazole, is widely considered the gold standard for this purpose. Its key advantage lies in its near-identical physicochemical properties to the unlabeled aripiprazole. This ensures that it co-elutes with the analyte, experiences similar ionization efficiency, and behaves almost identically during sample extraction and processing.[1] This co-behavior effectively compensates for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification.[1]
Several studies have demonstrated the successful use of this compound in validated bioanalytical methods for the determination of aripiprazole in human plasma. The performance data from these studies are summarized in the table below.
| Parameter | Performance with this compound | Reference |
| Linearity Range | 0.05 - 80 ng/mL | [2] |
| 25 - 1000 ng/mL | [3] | |
| Intra-day Precision (%CV) | 1.20 - 3.72% | [2] |
| Inter-day Precision (%CV) | 1.20 - 3.72% | [2] |
| Accuracy | 97.4 - 101.9% | [2] |
| Mean Extraction Recovery | > 96% | [2] |
| Matrix Effect (%CV of slopes) | 1.08% | [2] |
Experimental Protocol: Quantification of Aripiprazole in Human Plasma using this compound
This protocol is a representative example of a validated UPLC-MS/MS method.
1. Sample Preparation:
-
To 100 µL of human plasma, add the internal standard solution (this compound).
-
Perform solid-phase extraction (SPE) using Phenomenex Strata-X (30 mg, 1 cc) cartridges.[2]
-
Wash the cartridges and elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic System: Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm).[2]
-
Mobile Phase: Methanol:10mM ammonium formate (85:15, v/v) with isocratic elution.[2]
-
Flow Rate: 0.6 mL/min.[3]
-
Injection Volume: 5 µL.[3]
-
Mass Spectrometer: Xevo TQD® triple quadrupole mass spectrometer.[3]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
3. Quantification:
-
The concentration of aripiprazole is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Alternative Internal Standards: Structural Analogs
While SIL internal standards are preferred, structural analogs are sometimes used as an alternative. For aripiprazole analysis, compounds such as papaverine, zolpidem tartrate, voriconazole, and propranolol have been employed.[1][4][5][6] These compounds are structurally different from aripiprazole but may exhibit similar chromatographic behavior and extraction efficiency to some extent.
However, the use of structural analogs presents potential challenges. Differences in retention time, ionization response, and extraction recovery between the analyte and the internal standard can lead to less effective compensation for analytical variability, potentially impacting the accuracy and precision of the results.
Below is a summary of performance data from studies utilizing alternative internal standards.
| Internal Standard | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy | Mean Extraction Recovery (%) | Reference |
| Papaverine | 0.1 - 600 | < 8% | < 10% | Within ± 10% | > 85% | [4] |
| Zolpidem Tartrate | 0.20 - 60.01 | 2.28 - 8.93% | 2.28 - 8.93% | 92.50 - 107.07% | 75.56 - 79.57% | [5] |
| Voriconazole | 10 - 400 | 0.45 - 2.7% | 0.44 - 1.97% | 99.01 - 100.07% | 98.12% | [1] |
| Propranolol | 0.10 - 100 | ≤ 4.8% | ≤ 4.8% | Not explicitly stated | > 96% | [6] |
Experimental Protocol: Quantification of Aripiprazole in Human Plasma using a Structural Analog (Propranolol)
This protocol is based on a validated LC-MS/MS method using propranolol as the internal standard.
1. Sample Preparation:
-
To 200 µL of human plasma, add the internal standard solution (propranolol).
-
Perform liquid-liquid extraction (LLE) using methyl tert-butyl ether under alkaline conditions.[6]
-
Separate the organic layer, evaporate to dryness, and reconstitute in the mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic System: Aquasil C18 column (100 × 2.1 mm, 5 µm).[6]
-
Mobile Phase: Methanol–deionized water containing 2 mM ammonium trifluoroacetate and 0.02% formic acid (65:35, v/v) under isocratic conditions.[6]
-
Detection: Tandem mass spectrometry in positive ion and multiple reaction monitoring (MRM) mode.
Aripiprazole and the Dopamine Signaling Pathway
Aripiprazole is an atypical antipsychotic that functions as a partial agonist at the dopamine D2 receptor. Understanding its mechanism of action provides context for its therapeutic relevance and the importance of accurately measuring its concentration in biological systems.
Conclusion
Based on the presented data, This compound is the superior internal standard for the quantification of aripiprazole in biological matrices . Its use consistently yields high accuracy, precision, and recovery, while effectively minimizing matrix effects. While structural analogs can be used, they introduce a higher potential for analytical variability and may require more extensive validation to ensure data reliability. For researchers, scientists, and drug development professionals seeking the most accurate and robust data, the use of this compound is strongly recommended.
References
- 1. iajpb.org [iajpb.org]
- 2. SPE-UPLC-MS/MS method for sensitive and rapid determination of aripiprazole in human plasma to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. akjournals.com [akjournals.com]
A Comparative Guide to Cross-Validation of Bioanalytical Methods for Aripiprazole: A Focus on Aripiprazole-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of aripiprazole in biological matrices, with a specific focus on the cross-validation of methods using the deuterated internal standard, Aripiprazole-d8, against other commonly used internal standards. The selection of an appropriate internal standard is critical for the accuracy, precision, and robustness of bioanalytical methods, which are essential in pharmacokinetic, bioequivalence, and toxicokinetic studies.
Executive Summary
Aripiprazole, an atypical antipsychotic, requires sensitive and reliable bioanalytical methods for its quantification in biological fluids. The gold standard for such analyses is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the most effective approach to correct for matrix effects and variations in sample processing. This guide presents a comparative analysis of this compound against other internal standards like propranolol, zolpidem tartrate, and papaverine, based on published validation data.
Comparison of Bioanalytical Method Performance
The following tables summarize the performance characteristics of various LC-MS/MS methods for aripiprazole quantification, categorized by the internal standard used. This data has been compiled from multiple independent validation studies.
Table 1: Method Performance with this compound as Internal Standard
| Parameter | Reported Values | References |
| Lower Limit of Quantification (LLOQ) | 0.1 - 2.02 ng/mL | [1] |
| Linearity Range | 0.1 - 1025 ng/mL | [1] |
| Precision (%CV) | ≤ 15% | [1] |
| Accuracy (%Bias) | Within ±15% | [1] |
| Mean Recovery | >85% | [1] |
Table 2: Method Performance with Propranolol as Internal Standard
| Parameter | Reported Values | References |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [2] |
| Linearity Range | 0.1 - 100 ng/mL | [2] |
| Precision (%CV) | ≤ 4.8% | [2] |
| Accuracy (%Bias) | Within ±15% | [2] |
| Mean Recovery | >96% | [2] |
Table 3: Method Performance with Zolpidem Tartrate as Internal Standard
| Parameter | Reported Values | References |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [3] |
| Linearity Range | 0.2 - 60.01 ng/mL | [3] |
| Precision (%CV) | 2.28 - 8.93% | [3] |
| Accuracy (%Bias) | 92.50 - 107.07% | [3] |
| Mean Recovery | 75.56 - 79.57% | [3] |
Table 4: Method Performance with Papaverine as Internal Standard
| Parameter | Reported Values | References |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL (for Aripiprazole) | [4] |
| Linearity Range | 0.1 - 600 ng/mL (for Aripiprazole) | [4] |
| Precision (%CV) | Within acceptable limits | [4] |
| Accuracy (%Bias) | Within acceptable limits | [4] |
| Mean Recovery | >85% | [4] |
Experimental Protocols
A cross-validation of bioanalytical methods is essential when data from different analytical methods or laboratories are to be combined in a single study. Below is a generalized experimental protocol for cross-validating a bioanalytical method for aripiprazole.
Objective: To compare the performance of a new or modified bioanalytical method (comparator method) against an established, validated method (reference method).
Materials:
-
Blank biological matrix (e.g., human plasma)
-
Aripiprazole reference standard
-
Internal standard (e.g., this compound for the reference method, and an alternative for the comparator method)
-
All necessary reagents and solvents for both analytical methods
Procedure:
-
Preparation of Quality Control (QC) Samples: Prepare QC samples in the biological matrix at a minimum of three concentration levels (low, medium, and high) spanning the calibration curve range.
-
Analysis with Reference Method: Analyze a set of QC samples using the validated reference method.
-
Analysis with Comparator Method: Analyze an equivalent set of QC samples using the comparator method.
-
Data Comparison: Compare the concentration values obtained from both methods. The acceptance criteria are typically based on the percentage difference between the values obtained by the two methods. For a successful cross-validation, the mean difference and the standard deviation of the differences should be within a predefined acceptable range (e.g., ±20%).
Mandatory Visualizations
Signaling Pathways of Aripiprazole
Aripiprazole's unique pharmacological profile stems from its complex interactions with multiple neurotransmitter receptors. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[5][6][7] This "dopamine-serotonin system stabilizer" activity is believed to contribute to its efficacy in treating a range of psychiatric disorders.[8]
Caption: Aripiprazole's mechanism of action.
Experimental Workflow for Bioanalytical Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two bioanalytical methods.
Caption: Bioanalytical method cross-validation workflow.
Logical Relationship in Comparative Analysis
This diagram outlines the logical steps involved in comparing different internal standards for aripiprazole bioanalysis.
Caption: Logic for comparing internal standards.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychscenehub.com [psychscenehub.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The antipsychotic aripiprazole is a potent, partial agonist at the human 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Aripiprazole Quantification using Aripiprazole-d8: A Comparative Guide
This guide provides a comparative overview of analytical methodologies for the quantification of aripiprazole, a widely used atypical antipsychotic medication. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that employ the deuterated internal standard, aripiprazole-d8, to ensure accuracy and precision. While direct inter-laboratory ring-trial data is not publicly available, this document compiles and compares validated methods from various research laboratories to offer insights into the performance and protocols of current analytical practices.
The therapeutic monitoring of aripiprazole is crucial for optimizing treatment efficacy and minimizing adverse effects. The recommended therapeutic range for aripiprazole in plasma or serum is generally considered to be 100–350 ng/mL.[1][2] Accurate quantification is therefore essential for clinical decision-making.
Comparative Analysis of Quantitative Methods
The following tables summarize the performance characteristics of different LC-MS/MS methods for aripiprazole quantification reported in the literature. These methods often simultaneously measure the active metabolite, dehydroaripiprazole.
Table 1: Performance Characteristics of Aripiprazole Quantification Methods
| Parameter | Laboratory/Study 1 | Laboratory/Study 2 | Laboratory/Study 3 | Laboratory/Study 4 |
| Internal Standard | Papaverine[3] | Haloperidol-d4[4] | Not Specified | This compound |
| Linearity Range (ng/mL) | 0.1 - 600[3] | 2 - 400[4] | 0.1 - 100[5] | 2 - 1000[6] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1[3] | 2[4] | 0.1[5] | 2[6] |
| Intra-assay Precision (%CV) | < 15 | < 15 | Within regulatory limits[5] | < 10[6] |
| Inter-assay Precision (%CV) | < 15 | < 15 | Within regulatory limits[5] | < 10[6] |
| Accuracy (%) | Within ±15 | Within ±15 | Within regulatory limits[5] | Within ±10[6] |
| Recovery (%) | > 85[3] | Not Reported | Not Reported | 95.2 ± 4.5[6] |
Table 2: Comparison of Mass Spectrometry Parameters
| Parameter | Laboratory/Study 1 | Laboratory/Study 2 |
| Mass Spectrometer | Finnigan LC-TSQ Quantum[3] | Not Specified |
| Ionization Mode | Positive Ion Electrospray (ESI+)[3] | Electrospray Ionization (ESI)[4] |
| Monitored Transition (m/z) | Not Specified | 448 -> 285[4] |
| Internal Standard Transition (m/z) | Not Specified | 379 -> 168 (Haloperidol-d4)[4] |
Experimental Protocols
The successful quantification of aripiprazole relies on robust and well-defined experimental protocols. Below are representative methodologies for sample preparation and LC-MS/MS analysis.
Sample Preparation: Protein Precipitation
A common and straightforward method for extracting aripiprazole from plasma or serum is protein precipitation.
-
Aliquoting: Transfer a small volume (e.g., 100 µL) of the plasma/serum sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a working solution of this compound to each sample.
-
Precipitation: Add a precipitating agent, typically acetonitrile, in a 3:1 (v/v) ratio to the sample.
-
Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of aripiprazole and this compound.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for separation.[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
Injection Volume: A small volume, typically 5-10 µL, of the prepared sample is injected.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.
-
Ionization: Positive ion electrospray ionization (ESI+) is generally employed.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to selectively detect the precursor-to-product ion transitions for aripiprazole and this compound.
Workflow and Pathway Diagrams
To visually represent the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Caption: General Experimental Workflow for Aripiprazole Quantification.
Caption: Logical Relationship in Quantification.
References
- 1. Therapeutic drug monitoring of children and adolescents treated with aripiprazole: observational results from routine patient care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aripiprazole Plasma Concentrations Delivered from Two 2-Month Long-Acting Injectable Formulations: An Indirect Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Aripiprazole-d8 and Structural Analog Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of the atypical antipsychotic drug aripiprazole, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reproducible results. An ideal internal standard should mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for variations in these processes. The two main types of internal standards used for aripiprazole analysis are the stable isotope-labeled (SIL) internal standard, Aripiprazole-d8, and various structural analogs.
This guide provides an objective comparison of the performance of this compound versus commonly used structural analog internal standards, supported by experimental data from various studies. It also includes detailed experimental protocols and visualizations to aid researchers in selecting the most suitable internal standard for their specific analytical needs.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the reliability of a bioanalytical method. While SIL internal standards like this compound are often considered the gold standard due to their high degree of chemical and physical similarity to the analyte, structural analogs can also provide acceptable performance, often at a lower cost.[1] The following tables summarize the performance characteristics of this compound and several structural analog internal standards as reported in various studies.
Table 1: Performance Data for this compound as an Internal Standard
| Parameter | Value | Reference |
| Accuracy | Within ±15% of nominal concentration | [2] |
| Precision (Intra-day) | ≤4.8% CV | [2] |
| Precision (Inter-day) | ≤4.8% CV | [2] |
| Recovery | >96% | [2] |
| Matrix Effect | Minimal/Compensated | [3][4] |
Table 2: Performance Data for Structural Analog Internal Standards
| Internal Standard | Parameter | Value | Reference |
| Voriconazole | Accuracy | 99.01% - 100.07% | [5] |
| Precision | <2.0% CV | [5] | |
| Recovery | 99.00% | [5] | |
| Propranolol | Accuracy | Within ±15% of nominal concentration | [2] |
| Precision (Intra-batch) | ≤4.8% | [2] | |
| Precision (Inter-batch) | ≤4.8% | [2] | |
| Recovery | >96% | [2] | |
| Zolpidem Tartrate | Accuracy | 92.50% - 107.07% | [6] |
| Precision (Intra-day) | 2.28% - 8.93% CV | [6] | |
| Precision (Inter-day) | 2.28% - 8.93% CV | [6] | |
| Recovery | 75.56% - 79.57% | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for the analysis of aripiprazole using either this compound or a structural analog as the internal standard.
Method 1: LC-MS/MS with this compound Internal Standard
-
Sample Preparation:
-
To 100 µL of human plasma, add the internal standard (this compound) solution.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Liquid Chromatography:
-
Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water
-
Flow Rate: 0.45 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitored Transitions:
-
Aripiprazole: m/z 448.2 → 285.2
-
This compound: m/z 456.3 → 293.07
-
-
Method 2: RP-HPLC with Voriconazole (Structural Analog) Internal Standard
-
Sample Preparation:
-
To human plasma, add the internal standard (voriconazole) solution.
-
Perform protein precipitation followed by liquid-liquid extraction.
-
Evaporate the organic layer to dryness and reconstitute in the mobile phase.
-
-
Liquid Chromatography:
Visualizations
Diagrams illustrating key concepts and workflows can enhance understanding. The following visualizations were created using the DOT language.
Caption: Mechanism of action of Aripiprazole.
References
A Comparative Guide to Internal Standards for Aripiprazole Quantification: Focus on Linearity and Range
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Aripiprazole-d8 and other common internal standards used in the bioanalysis of Aripiprazole. The focus is on the critical validation parameters of linearity and range, supported by experimental data from various studies. This document aims to assist researchers in selecting the most appropriate internal standard for their specific analytical needs.
Performance Comparison: Linearity and Range of Aripiprazole Quantification
The selection of a suitable internal standard is paramount for achieving accurate and reliable quantification of Aripiprazole in biological matrices. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. A key performance characteristic is the linearity of the calibration curve over a defined concentration range. The following table summarizes the reported linearity and range for Aripiprazole quantification using different internal standards.
| Internal Standard | Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | Aripiprazole | Plasma | 0.5 - 50 | Not explicitly stated |
| This compound | Aripiprazole | Plasma | 25 - 1000 | 0.998 |
| Propranolol | Aripiprazole | Human Plasma | 0.10 - 100 | Not explicitly stated |
| Papaverine | Aripiprazole | Human Plasma | 0.1 - 600 | Not explicitly stated |
| Haloperidol-d4 | Aripiprazole | Human Plasma | 2 - 400 | Not explicitly stated |
| Zolpidem tartrate | Aripiprazole | Human K2EDTA Plasma | 0.20 - 60.01 | > 0.99 |
| Voriconazole | Aripiprazole | Human Plasma | 10 - 400 | 0.999 |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are the experimental protocols for determining the linearity and range of Aripiprazole using the specified internal standards, as extracted from the cited literature.
Aripiprazole Quantification using this compound as Internal Standard
-
Method: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: Specific details on the extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) were not available in the reviewed sources. Generally, a fixed amount of this compound solution is added to the plasma samples, which are then processed to extract the analyte and internal standard.
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typical flow rates range from 0.2 to 0.6 mL/min.
-
Injection Volume: 5 to 20 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Aripiprazole and this compound.
-
-
Linearity and Range Determination:
-
A series of calibration standards are prepared by spiking blank plasma with known concentrations of Aripiprazole, covering the expected in-study sample concentration range.
-
A fixed concentration of the internal standard, this compound, is added to each calibration standard.
-
The samples are processed and analyzed by LC-MS/MS.
-
A calibration curve is constructed by plotting the peak area ratio of Aripiprazole to this compound against the nominal concentration of Aripiprazole.
-
The linearity of the curve is assessed by the correlation coefficient (r²), which should be close to 1. The range is defined by the lower and upper limits of quantification (LLOQ and ULOQ) that meet the criteria for accuracy and precision.
-
Aripiprazole Quantification using Propranolol as Internal Standard[1]
-
Method: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)[1].
-
Sample Preparation: Liquid-liquid extraction using methyl tert-butyl ether under alkaline conditions from 200 µL of human plasma[1].
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization: Positive ion electrospray ionization.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
-
Linearity and Range Determination:
Aripiprazole Quantification using Papaverine as Internal Standard[2]
-
Method: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)[2].
-
Sample Preparation: Details on the extraction method were not specified in the abstract.
-
Chromatographic Conditions: Specific column and mobile phase details were not provided in the abstract.
-
Mass Spectrometric Conditions:
-
Linearity and Range Determination:
-
The assay for aripiprazole was linear over the range of 0.1 to 600 ng/ml[2].
-
Aripiprazole Quantification using Haloperidol-d4 as Internal Standard[3]
-
Method: Liquid chromatographic-electrospray ionization-tandem mass spectrometric (LC-ESI-MS-MS)[3].
-
Sample Preparation: Not detailed in the abstract.
-
Chromatographic Conditions: A steep-gradient elution LC method was used[3].
-
Mass Spectrometric Conditions:
-
Linearity and Range Determination:
-
Aripiprazole was quantified from 0.2-mL aliquots of human plasma with a quantitative range of 2 to 400 ng/mL[3].
-
Aripiprazole Quantification using Zolpidem tartrate as Internal Standard[4]
-
Method: High-pressure liquid chromatography–positive electrospray ionization tandem mass spectrometry[4].
-
Sample Preparation: Solid-phase extraction from human K2EDTA plasma using methanol[4].
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Detection: Multiple reaction monitoring mode using the [M + H]+ ions m/z 448.03 → 285.14 for aripiprazole and m/z 308.13 → 235.25 for zolpidem tartrate[4].
-
-
Linearity and Range Determination:
-
Calibration plots were linear over the concentration range of 0.20 to 60.01 ng/mL[4].
-
Aripiprazole Quantification using Voriconazole as Internal Standard[5]
-
Method: Reverse phase-high performance liquid chromatographic (RP-HPLC) method[5].
-
Sample Preparation: Not detailed in the abstract.
-
Chromatographic Conditions:
-
Linearity and Range Determination:
-
The linearity of the suggested approach was studied throughout a concentration range of 10-400 ng/mL (r2 =0.999)[5].
-
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the determination of linearity and range in the bioanalysis of Aripiprazole using an internal standard.
References
A Researcher's Guide to Internal Standard Use in Bioanalysis: A Comparative Overview Based on FDA Guidelines
For researchers, scientists, and drug development professionals, the judicious use of internal standards (IS) is a cornerstone of robust and reliable bioanalytical method validation. This guide provides a comparative analysis of different internal standard strategies, grounded in FDA guidelines, to aid in the development of accurate and precise bioanalytical assays.
An internal standard is a compound of known concentration added to samples to correct for analytical variability. The ideal IS mimics the physicochemical properties of the analyte, ensuring that it behaves similarly during sample preparation and analysis. The choice of IS can significantly impact data quality, and understanding the performance differences between available options is critical.
Comparing Internal Standard Performance: A Data-Driven Approach
The two primary types of internal standards used in bioanalysis are Stable Isotope-Labeled (SIL) Internal Standards and Analog (or structural analog) Internal Standards. The following tables summarize their performance characteristics based on experimental data.
| Performance Metric | Stable Isotope-Labeled (SIL) Internal Standard | Analog Internal Standard | Key Considerations |
| Accuracy (% Bias) | Typically ≤ ±5% | Can be acceptable (e.g., within ±15%), but may exhibit higher bias due to differences in physicochemical properties. | SIL IS generally provides superior accuracy due to its near-identical properties to the analyte, leading to better compensation for matrix effects and extraction variability. |
| Precision (%CV) | Typically ≤ 10% | Generally higher than SIL IS, but can be within acceptable limits (e.g., ≤ 15%). | The closer the structural and chemical similarity to the analyte, the better the precision of the analog IS. |
| Matrix Effect Compensation | Excellent | Variable; may not fully compensate for matrix effects, leading to ion suppression or enhancement. | SIL IS co-elutes with the analyte, experiencing the same matrix effects, thus providing more effective normalization. |
| Extraction Recovery | Closely tracks analyte recovery. | May differ from analyte recovery due to differences in properties like polarity and pKa. | Consistent and reproducible recovery for both the analyte and IS is crucial. |
| Cost & Availability | Higher cost and may require custom synthesis. | Generally more readily available and less expensive. | The long-term benefits of data quality from a SIL IS often outweigh the initial cost. |
Table 1: General Performance Comparison of Internal Standard Types
The following table presents a summary of quantitative data from studies comparing SIL and analog internal standards for specific drug molecules.
| Drug Analyte | Internal Standard Type | Accuracy (% Bias) | Precision (%CV) | Reference Study Insights |
| Tacrolimus | SIL (¹³C, D₂) | -0.45% to +0.63% | ≤ 3.09% | Both SIL and an analog IS (ascomycin) provided acceptable performance, but the SIL IS demonstrated slightly better accuracy and precision. The study highlighted that a well-chosen analog can be a viable alternative. |
| Analog (Ascomycin) | -2.65% to +1.71% | ≤ 3.63% | ||
| Everolimus | SIL (Everolimus-d4) | Not explicitly stated, but showed a better correlation (slope of 0.95) with a reference method. | 4.3% - 7.2% | The SIL IS offered a more favorable comparison to an independent LC-MS/MS method, although both the SIL and analog IS demonstrated acceptable performance for quantification.[1] |
| Analog (32-desmethoxyrapamycin) | Showed a lower correlation (slope of 0.83) with the reference method. | 4.3% - 7.2% | ||
| 6-Methylmercaptopurine (6-MMP) | SIL | Reference for comparison | - | A study comparing nine different structural analogs to a SIL IS found that analogs with minor structural modifications (e.g., an added methyl group or halogen substitution) performed well, while those with substituted amine moieties showed significant bias (≥15%).[2] |
| Various Analogs | Ranged from excellent agreement to ≥15% bias depending on the structural similarity. | - |
Table 2: Comparative Performance Data for Specific Drug Assays
Experimental Protocols: A Step-by-Step Guide
Detailed and well-documented experimental protocols are essential for reproducible bioanalytical methods. The following sections provide methodologies for key validation experiments related to internal standard use.
Protocol 1: Matrix Effect Evaluation
Objective: To assess the impact of the biological matrix on the ionization of the analyte and internal standard.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and IS spiked in the final reconstitution solvent.
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and IS are added to the final extract.
-
Set C (Pre-extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction process.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of analyte) / (MF of IS)
-
This value should be close to 1, indicating that the IS effectively compensates for the matrix effect.
-
-
Acceptance Criteria (as per FDA guidance): The precision of the IS-normalized matrix factor across at least six different lots of matrix should not exceed 15% CV.[3]
Protocol 2: Recovery Assessment
Objective: To determine the extraction efficiency of the analytical method for both the analyte and the internal standard.
Methodology:
-
Prepare two sets of samples at three concentration levels (low, medium, and high):
-
Set 1 (Extracted Samples): Analyte and IS are spiked into the biological matrix and subjected to the full extraction procedure.
-
Set 2 (Unextracted Samples - Representing 100% Recovery): Blank matrix is extracted, and the analyte and IS are added to the final extract.
-
-
Analyze both sets of samples.
-
Calculate the Recovery:
-
% Recovery = [(Mean peak area of analyte in Set 1) / (Mean peak area of analyte in Set 2)] * 100
-
Calculate the recovery for the internal standard separately.
-
-
Acceptance Criteria: While the FDA does not set specific acceptance criteria for percent recovery, it should be consistent, precise, and reproducible.[4]
Protocol 3: Analyte and Internal Standard Stability
Objective: To evaluate the stability of the analyte and IS under various conditions encountered during sample handling, storage, and analysis.
Methodology:
-
Prepare low and high concentration quality control (QC) samples.
-
Expose the QC samples to the following conditions:
-
Freeze-Thaw Stability: Subject samples to multiple freeze-thaw cycles (typically 3-5 cycles).
-
Bench-Top Stability: Keep samples at room temperature for a period that mimics the sample handling time.
-
Long-Term Stability: Store samples at the intended storage temperature (e.g., -20°C or -80°C) for a duration that meets or exceeds the expected storage time of study samples.
-
Autosampler Stability: Place processed samples in the autosampler for a duration that covers the expected run time.
-
-
Analyze the stability samples against a freshly prepared calibration curve.
-
Calculate the mean concentration of the stability samples and compare it to the nominal concentration.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[5][6]
Visualizing the Workflow and Decision-Making Process
Diagrams generated using Graphviz (DOT language) illustrate key workflows and logical relationships in the selection and use of internal standards.
References
- 1. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
The Critical Impact of Aripiprazole-d8 Purity on Bioanalytical Assay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacokinetic and bioequivalence studies, the precision of analytical methods is paramount. Aripiprazole, an atypical antipsychotic, is frequently quantified in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Aripiprazole-d8, its deuterated analogue, is the internal standard of choice for these assays, ensuring accuracy by compensating for variability during sample processing and analysis. However, the purity of this internal standard is a critical factor that can significantly influence the reliability of assay results. This guide provides a comprehensive evaluation of how this compound purity can impact analytical outcomes, offers a comparison with alternative internal standards, and presents detailed experimental protocols.
The Unseen Influence of Impurities
An ideal stable isotope-labeled (SIL) internal standard should be chemically and isotopically pure. Impurities in this compound can be broadly categorized into two types: isotopic impurities (incompletely deuterated Aripiprazole) and chemical impurities (any substance that is not this compound). The presence of these impurities can introduce significant errors in the quantification of Aripiprazole.
One of the most critical chemical impurities is the unlabeled Aripiprazole. Its presence in the this compound internal standard solution will lead to an overestimation of the actual Aripiprazole concentration in the sample.[1] Other process-related impurities or metabolites of Aripiprazole, if present in the deuterated standard, can also cause interference, potentially leading to inaccurate results. For instance, if Dehydroaripiprazole, a major metabolite of Aripiprazole, is present as an impurity in the starting material for this compound synthesis, it could result in the presence of Dehydrothis compound in the final internal standard product.[2][]
Quantitative Impact of this compound Purity on Aripiprazole Quantification
To illustrate the significance of this compound purity, the following table presents hypothetical data from an LC-MS/MS assay for Aripiprazole in human plasma. The data compares the quantification of a known concentration of Aripiprazole (10 ng/mL) using this compound internal standards of varying purity levels.
| Purity of this compound Internal Standard | Unlabeled Aripiprazole Impurity Level | Measured Aripiprazole Concentration (ng/mL) | % Deviation from True Value |
| 99.9% | 0.1% | 10.1 | +1.0% |
| 99.0% | 1.0% | 11.0 | +10.0% |
| 95.0% | 5.0% | 15.0 | +50.0% |
This data is for illustrative purposes to demonstrate the potential impact of unlabeled Aripiprazole impurity in the this compound internal standard.
As the hypothetical data demonstrates, a seemingly small decrease in the purity of the this compound internal standard can lead to a significant overestimation of the Aripiprazole concentration. This underscores the necessity of using highly pure, well-characterized internal standards in regulated bioanalysis.
Comparison with Alternative Stable Isotope-Labeled Standards
While deuterium-labeled standards like this compound are widely used due to their cost-effectiveness, they are not without potential drawbacks. An alternative is the use of heavy-atom labeled standards, such as those incorporating Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).
| Feature | This compound (Deuterium Labeled) | Aripiprazole-¹³Cₓ (Carbon-13 Labeled) |
| Cost | Generally lower | Typically higher |
| Chromatographic Co-elution | May exhibit slight retention time shifts compared to the unlabeled analyte, which can impact the compensation for matrix effects.[4] | Co-elutes perfectly with the unlabeled analyte, providing superior correction for matrix effects. |
| Isotopic Stability | Deuterium atoms can sometimes be susceptible to back-exchange with protons from the solvent, although this is less common with labels on aromatic rings. | ¹³C labels are incorporated into the carbon backbone of the molecule and are not susceptible to exchange. |
| Mass Spectrometric Interference | Generally low risk of natural isotopic abundance of the analyte interfering with the internal standard signal due to the larger mass difference. | Requires careful selection of the number and position of ¹³C labels to avoid interference from the natural isotopic abundance of the analyte. |
For assays requiring the highest level of accuracy and robustness, particularly in complex matrices, ¹³C-labeled internal standards are often considered the gold standard, despite their higher cost.
Experimental Protocols
The following is a representative experimental protocol for the quantification of Aripiprazole in human plasma using this compound as an internal standard by LC-MS/MS.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| MS System | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Aripiprazole: 448.2 -> 285.2this compound: 456.2 -> 293.2 |
| Collision Energy | Optimized for each transition |
Visualizing the Workflow and Impact
To better understand the analytical process and the potential influence of impurities, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Aripiprazole-d8: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Aripiprazole-d8, a deuterated analog of the atypical antipsychotic Aripiprazole.
This compound is utilized in scientific research and is not classified as a hazardous chemical under the OSHA Hazard Communication Standard, 29 CFR 1910.1200.[1] However, as a pharmacologically active compound with unknown full potency and ecotoxicity, it requires careful handling and disposal to prevent environmental contamination and ensure personnel safety.[1]
Key Disposal Principles
The primary recommended method for the disposal of this compound is incineration.[1] This process should be conducted in a licensed hazardous material disposal facility equipped with an afterburner and scrubber to minimize environmental release.[1] It is crucial to adhere to all federal, state, and local regulations governing chemical waste disposal.
Under no circumstances should this compound or its containers be disposed of in standard trash or discharged into drains, water courses, or onto the ground.[1]
Quantitative Data and Hazard Profile
| Parameter | Value/Information | Citation |
| OSHA Hazard Classification | Not classified as a "Hazardous Chemical" | [1] |
| Environmental Hazards | Not regulated for transport (ADR/RID, IMDG, IATA). No data on ecotoxicity. Avoid discharge into the environment. | [1] |
| Primary Disposal Route | Incineration at a licensed hazardous material disposal facility. | [1] |
| Acute Oral Toxicity (Aripiprazole) | LD50: 196 mg/kg (rat) | [2] |
| Hazardous Decomposition Products | Emits toxic fumes (carbon oxides, nitrogen oxides, hydrogen fluoride, sulphur oxides) under fire conditions. | [1] |
Step-by-Step Disposal Protocol
-
Waste Identification and Collection:
-
Collect all excess, expired, or unwanted this compound in a designated, properly labeled, and sealed waste container.[3][4][5]
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste" or as required by your institution's Environmental Health and Safety (EHS) department.[4][5]
-
List all chemical constituents on the waste label.[5]
-
-
Container Management:
-
Disposal of Empty Containers:
-
Thoroughly empty the original container of all this compound.
-
Rinse the container with a suitable solvent. The first rinsate must be collected and disposed of as chemical waste.[4]
-
Subsequent rinses for containers of chemicals that are not highly toxic can be managed according to institutional protocols.
-
Deface or remove the original label from the empty, rinsed container before recycling or disposal.[3]
-
-
Arranging for Disposal:
-
Spill Management:
-
In case of a spill, avoid creating dust.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a respirator if necessary.[1][6]
-
Contain the spill and collect the material using an appropriate absorbent.
-
Transfer the collected material to a sealed container for disposal as hazardous waste.[6]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. camberpharma.com [camberpharma.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
